molecular formula C7H9BFNO3 B581416 (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid CAS No. 1309982-57-7

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B581416
CAS No.: 1309982-57-7
M. Wt: 184.961
InChI Key: SMQWQXHLVIJJQY-UHFFFAOYSA-N
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Description

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C7H9BFNO3 and its molecular weight is 184.961. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWQXHLVIJJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672092
Record name (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-57-7
Record name (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic organic compound that holds significant potential in the field of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid group, a pyridine ring, a fluorine atom, and an ethoxy group, make it a valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4][5] This guide provides a comprehensive overview of the known physical properties, experimental protocols, and applications of this compound.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available data for the target compound and its close structural analogs to provide a comparative reference.

PropertyThis compound(6-Fluoropyridin-3-yl)boronic acid (analog)(6-Methoxy-3-pyridinyl)boronic acid (analog)
Molecular Formula C₇H₉BFNO₃[6]C₅H₅BFNO₂[7][8]C₆H₈BNO₃
Molecular Weight 184.96 g/mol [6]140.91 g/mol [7][8]152.94 g/mol
Melting Point Data not available177-178 °C (decomposes)135-140 °C
Appearance Solid (expected)[6]Solid[7]Solid
Solubility Expected to be soluble in common organic solventsData not availableData not available
pKa Data not availableData not availableData not available

Note: The data for analog compounds is provided for estimation purposes. Actual values for this compound may vary.

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, an analysis of related structures allows for the prediction of key spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet corresponding to the ethoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts of the pyridine protons will be influenced by the fluorine and ethoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring and the ethoxy group. The carbon attached to the boron atom may show a broad signal.

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds.[9] It will exhibit a singlet or a multiplet depending on the coupling with neighboring protons.

  • ¹¹B NMR: The boron NMR spectrum is characteristic of the trivalent boronic acid, typically showing a broad signal. Upon formation of a boronate ester or complex, a shift in the resonance is expected.[10]

Experimental Protocols

Synthesis of Pyridinylboronic Acids

A general and robust method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[11][12] This approach is adaptable for the synthesis of this compound, likely starting from a corresponding dihalopyridine precursor.

General Protocol for the Synthesis of a 6-Alkoxy-5-halopyridin-3-yl)boronic acid:

  • Starting Material: A suitable starting material would be a 3,5-dihalo-6-ethoxypyridine.

  • Lithiation: The dihalopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • An organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) is added dropwise to selectively perform a halogen-metal exchange at the 3-position.

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the desired boronic acid.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

G start Dihalopyridine Precursor lithiation Lithiation (e.g., n-BuLi, -78°C) start->lithiation borylation Borylation (e.g., B(OMe)3) lithiation->borylation hydrolysis Acidic Hydrolysis (e.g., HCl) borylation->hydrolysis product This compound hydrolysis->product

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[13]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, or ethanol/water).

  • Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound Reaction Reaction (Solvent, Heat) A->Reaction B Aryl/Heteroaryl Halide B->Reaction Base Base (e.g., K2CO3) Base->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Ligand Ligand (optional) Ligand->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product Coupled Product Purification->Product

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are of high interest in drug discovery due to the beneficial effects of fluorine on a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5] The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]

  • Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a drug's solubility, absorption, and target binding.[1][5]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.[4]

This compound serves as a key building block to introduce this fluorinated pyridine moiety into larger, more complex molecules through the reliable and versatile Suzuki-Miyaura coupling reaction. This allows medicinal chemists to systematically explore the structure-activity relationships of novel drug candidates. While this compound has not been implicated in a specific signaling pathway in the available literature, its utility lies in the synthesis of compounds that may target a wide range of biological pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, related boronic acids are known to be irritants to the eyes, skin, and respiratory system.[7][14][15][16]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific physical and spectral data are limited, its utility as a building block in Suzuki-Miyaura cross-coupling reactions is clear. The presence of the fluorinated ethoxy-pyridine motif offers a strategic advantage in designing molecules with potentially improved drug-like properties. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in organic synthesis and drug discovery.

References

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a halogenated pyridine boronic acid derivative. Boronic acids are critical reagents in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This particular compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its fluorinated and ethoxy-substituted pyridine core offers unique electronic and steric properties that can be leveraged to modulate the biological activity and physicochemical properties of target compounds.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 184.96 g/mol [1]
Molecular Formula C7H9BFNO3[1]
CAS Number 1309982-57-7[1]

Synthetic Applications: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of biaryl compounds, which are common motifs in biologically active molecules.

Generic Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl halide. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Suzuki_Coupling_Workflow reagents Reagent Preparation reaction Reaction Execution reagents->reaction Heat, Inert Atm. workup Aqueous Work-up reaction->workup Cooling purification Purification workup->purification Crude Product product Final Product purification->product Purified

Suzuki-Miyaura Coupling Experimental Workflow.

Signaling Pathway Context

While this compound is a building block and not an active pharmaceutical ingredient itself, it can be incorporated into molecules designed to target specific signaling pathways. For instance, many kinase inhibitors, which are crucial in oncology and immunology, feature biaryl structures readily synthesized via Suzuki coupling. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by a molecule synthesized using this boronic acid.

Kinase_Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., RAF-MEK-ERK) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response

Generic Kinase Signaling Pathway.

References

An In-depth Technical Guide to a Proposed Synthesis Route for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, proposed synthetic pathway for (6-ethoxy-5-fluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed based on well-established methodologies for the preparation of pyridylboronic acids, particularly through lithium-halogen exchange and subsequent borylation. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the chemical workflow to aid researchers in the potential synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available 3-bromo-6-ethoxy-5-fluoropyridine. The core of this synthetic strategy involves a lithium-halogen exchange reaction at a low temperature to generate a reactive organolithium intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final desired product, this compound. This approach is a common and effective method for introducing a boronic acid moiety onto an aromatic ring.[1]

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentTheoretical Yield
3-Bromo-6-ethoxy-5-fluoropyridineC₇H₇BrFNO220.041.0-
n-Butyllithium (n-BuLi)C₄H₉Li64.061.1-
Triisopropyl borateC₉H₂₁BO₃188.071.2-
This compoundC₇H₉BFNO₃184.96-Estimated 75%

Detailed Experimental Protocol

Materials:

  • 3-Bromo-6-ethoxy-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initial Solution: 3-Bromo-6-ethoxy-5-fluoropyridine (1.0 eq) is dissolved in anhydrous THF (10 volumes) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl (5 volumes) while cooling the flask in an ice bath. The mixture is stirred vigorously for 1 hour to effect the hydrolysis of the boronate ester.

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 5 volumes). The combined organic layers are washed with brine (2 x 3 volumes).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Diagram 1: Proposed Synthesis Pathway

Synthesis_Pathway A 3-Bromo-6-ethoxy- 5-fluoropyridine B Organolithium Intermediate A->B 1. n-BuLi, THF 2. -78 °C C Boronate Ester B->C 1. Triisopropyl borate 2. -78 °C to rt D This compound C->D 2 M HCl (aq)

Caption: Proposed synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A Dissolve Starting Material in THF B Cool to -78 °C A->B C Add n-BuLi (Lithiation) B->C D Add Triisopropyl borate (Borylation) C->D E Warm to Room Temperature D->E F Quench with 2 M HCl E->F G Phase Separation F->G H Aqueous Layer Extraction (Ethyl Acetate) G->H I Combine Organic Layers H->I J Wash with Brine I->J K Dry with MgSO₄ J->K L Filter K->L M Concentrate in vacuo L->M N Purify (Recrystallization/Chromatography) M->N O Final Product N->O

Caption: Step-by-step experimental workflow for the synthesis.

Disclaimer: This document provides a proposed synthesis route for this compound based on established chemical literature for analogous compounds. The experimental protocol and expected yields are illustrative and have not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcome.

References

A Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (CAS Number: 1309982-57-7) is a fluorinated pyridine boronic acid derivative that serves as a valuable building block in modern synthetic chemistry. Its unique electronic properties, arising from the presence of a fluorine atom and an ethoxy group on the pyridine ring, make it an attractive reagent for the synthesis of complex molecules, particularly in the field of drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various quantities with a minimum purity of 95%. The table below summarizes the offerings from prominent suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Cenmed EnterprisesC007B-512145 / B732606≥95%100mg1309982-57-7
AK Scientific, Inc.5661AA>95%100mg, 250mg, 1g1309982-57-7
AngeneAGN-PC-0WAML7Not SpecifiedInquire1309982-57-7
Ambeed, Inc. (via Sigma-Aldrich)AMBH2D6F72DENot SpecifiedInquire1309982-57-7

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and reaction setup.

PropertyValueSource
Molecular Formula C₇H₉BFNO₃Cenmed Enterprises[1], AK Scientific, Inc.[2], Angene[3]
Molecular Weight 184.96 g/mol Cenmed Enterprises[1], AK Scientific, Inc.[2]
Appearance Solid (Form not specified)Not explicitly stated, inferred from general properties of boronic acids
Purity ≥95%Cenmed Enterprises[1], AK Scientific, Inc.[2]
Long-Term Storage Store long-term in a cool, dry placeAK Scientific, Inc.[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)AK Scientific, Inc.[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501AK Scientific, Inc.[2]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutically active molecules. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.

Experimental Protocol: General Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_product Product BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CoupledProduct Coupled Product plus1 ArylHalide Aryl Halide (Ar-X) plus2 Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) arrow1

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add the degassed solvent to the flask via syringe. The concentration of the limiting reactant (aryl halide) is typically in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Boronic Acid, Aryl Halide, Base) start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Pure Product purification->product

Figure 2. Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Signaling Pathways and Drug Discovery Context

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry. The boron atom can act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serines in the active sites of proteases. This unique binding mode has been exploited in the design of several approved drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.

While there is no specific information in the searched results linking this compound to a particular signaling pathway, its structural motifs are relevant to drug discovery. Fluorinated pyridines are common in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The boronic acid moiety provides a handle for covalent interactions with biological targets. Therefore, this compound is a promising starting material for the synthesis of libraries of compounds to be screened against various therapeutic targets, including kinases, proteases, and other enzymes implicated in disease signaling pathways.

The synthesis of biaryl and heteroaryl structures via Suzuki-Miyaura coupling using this reagent can lead to the discovery of novel inhibitors of critical cellular processes. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow start Start: Identify Target synthesis Synthesize Compound Library using This compound start->synthesis screening High-Throughput Screening (HTS) against Biological Target synthesis->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Development (In vitro and In vivo studies) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 3. A simplified workflow illustrating the role of synthetic building blocks in a drug discovery pipeline.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. Due to the limited availability of specific safety data for this compound, this document leverages information from structurally similar pyridine boronic acids to establish a robust precautionary framework. Professionals handling this and related compounds are advised to use this guide as a foundational resource in conjunction with rigorous laboratory safety practices.

Compound Identification and Properties

While comprehensive experimental data for this compound is not extensively documented in public literature, its basic chemical properties have been identified. The following table summarizes these, alongside data for analogous compounds to provide a comparative context.

PropertyThis compound(5-Fluoro-6-methoxypyridin-3-yl)boronic acid6-Fluoro-3-pyridinylboronic acidPyridine-3-boronic acid
Molecular Formula C₇H₉BFNO₃C₆H₇BFNO₃C₅H₅BFNO₂C₅H₆BNO₂
Molecular Weight 184.96 g/mol 170.94 g/mol 140.91 g/mol 122.92 g/mol
CAS Number 1314349-72-5856250-60-7[1]351019-18-6[2][3]1692-25-7
Physical Form Solid (presumed)SolidSolidSolid
Melting Point No data availableNo data availableNo data available>300 °C
Boiling Point No data availableNo data availableNo data available308.8 °C (Predicted)

Hazard Identification and Classification

A definitive GHS classification for this compound is not available. However, based on the data for analogous pyridine boronic acids, it should be handled as a substance with the potential for the following hazards.

Hazard ClassGHS Classification (based on analogs)Hazard Statements (based on analogs)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P304+P340, P312

Experimental Protocols: Safe Handling and Storage

Given the hazardous potential, stringent adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following logical workflow should be followed:

PPE_Selection start Assess Task-Specific Risks engineering_controls Are Engineering Controls Sufficient? (e.g., Fume Hood) start->engineering_controls eye Eye and Face Protection (Safety Goggles, Face Shield) engineering_controls->eye No engineering_controls->eye Yes respiratory Respiratory Protection (N95 or higher) end Proceed with Experiment respiratory->end hand Hand Protection (Nitrile or Neoprene Gloves) eye->hand body Body Protection (Lab Coat, Apron) hand->body body->respiratory Risk of Aerosolization body->end No Aerosolization Risk

PPE Selection Workflow
General Handling Procedures

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Dust Formation: Avoid the formation of dust and aerosols.[4]

  • Hygiene: Wash hands thoroughly after handling, and before breaks. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool place, with some suppliers recommending refrigerated storage (2-8°C).

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

A systematic approach is crucial in the event of a spill. The following workflow outlines the necessary steps.

Spill_Response spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (See PPE Workflow) evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material (Sweep or scoop into a labeled container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose

Spill Response Workflow

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not publicly available. The toxicological properties have not been thoroughly investigated. Based on analogs, it is harmful if swallowed and may cause respiratory irritation. No data is available regarding its environmental fate and ecotoxicity. It should not be released into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste is classified as hazardous. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Disclaimer: This document is intended as a guide and is based on the best available information for this compound and its structural analogs. All laboratory personnel must be trained in proper handling techniques and safety procedures before working with this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines.

References

An In-depth Technical Guide on the Storage Conditions for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a vital building block in modern organic synthesis, particularly valued in pharmaceutical research for its role in creating complex molecular architectures via cross-coupling reactions. However, like many boronic acids, its stability is a critical parameter that dictates its shelf-life and efficacy in chemical reactions. This guide provides a comprehensive overview of the optimal storage conditions, degradation pathways, and experimental protocols for assessing the stability of this reagent.

Core Concepts in Boronic Acid Stability

Boronic acids are susceptible to several degradation pathways, primarily driven by environmental factors such as moisture, oxygen, and temperature. Understanding these pathways is essential for establishing proper storage protocols.

  • Dehydration to Boroxines: A primary and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is catalyzed by the presence of moisture and can significantly alter the reagent's reactivity and stoichiometry. Boronic acids are known to exist as mixtures of the free acid and the boroxine anhydride.[1][2]

  • Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This pathway is highly dependent on pH and can be accelerated in both acidic and basic conditions, leading to the loss of the desired chemical entity.[3]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[4][5] This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.[4][6]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of this compound, specific storage conditions are recommended by various suppliers. While minor variations exist, the core principles remain consistent: maintain a cold, dry, and inert environment.

Supplier / Data SourceRecommended TemperatureAtmosphere / Other ConditionsSource
Combi-Blocks RefrigeratedKeep container tightly closed in a dry and well-ventilated place.[7]
Sigma-Aldrich See product label (generally 2-8°C)Tightly closed. Dry. Moisture sensitive. Keep locked up or in an area accessible only to qualified persons.
Fisher Scientific CoolKeep containers tightly closed in a dry, cool and well-ventilated place.[8]
General Guidance Store in a well-ventilated place.Keep container tightly closed. Store locked up.[9]

Summary of Best Practices:

  • Temperature: Store refrigerated, typically between 2°C and 8°C. For long-term storage, temperatures of -20°C are often employed.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Moisture: The compound is moisture-sensitive. Store in a desiccator or a dry box. Containers should be tightly sealed and, once opened, carefully resealed to prevent moisture ingress.[7][8]

  • Light: While not always explicitly stated, protection from light is a general best practice for storing complex organic molecules.

Factors Influencing Stability

The following diagram illustrates the key relationships between adverse environmental conditions, the resulting degradation pathways, and the recommended storage protocols to maintain the integrity of this compound.

G cluster_adverse Adverse Conditions cluster_compound Chemical State cluster_degradation Degradation Pathways cluster_storage Optimal Storage Moisture Moisture / Water Boroxine Forms Boroxine (Trimer) Moisture->Boroxine Dehydration Protodeboronation Protodeboronation Moisture->Protodeboronation Accelerates Oxygen Oxygen / Air Oxidation Oxidative Decomposition Oxygen->Oxidation Heat High Temperature Heat->Oxidation Accelerates Heat->Protodeboronation Accelerates Compound This compound InertGas Inert Atmosphere (Argon, Nitrogen) Compound->InertGas LowTemp Refrigeration (2-8°C or -20°C) Compound->LowTemp Dry Keep Dry (Desiccator) Compound->Dry Boroxine->Compound Degrades Purity Oxidation->Compound Degrades Purity Protodeboronation->Compound Degrades Purity InertGas->Compound Stabilizes LowTemp->Compound Stabilizes Dry->Compound Stabilizes

Caption: Factors affecting the stability of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under various conditions, standardized analytical methods should be employed. The following are representative protocols for a stability-indicating assay.

This method quantifies the purity of the boronic acid over time under specific stress conditions.

  • Objective: To determine the percentage of remaining this compound and detect the formation of degradation products under various storage conditions (e.g., elevated temperature, exposure to air/moisture).

  • Instrumentation:

    • HPLC system with a UV detector (a Diode Array Detector is preferred for peak purity analysis).

    • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Preparation of Standard: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Aliquot samples of the boronic acid into separate vials. Subject these vials to different stress conditions:

      • Control: Stored under recommended conditions (e.g., -20°C, under Argon).

      • Heat Stress: 40°C in a sealed vial.

      • Oxidative Stress: Stored at room temperature, exposed to air.

      • Hydrolytic Stress: Stored at room temperature with a controlled amount of added water.

    • Time Points: At specified intervals (e.g., 0, 7, 14, 30, and 60 days), retrieve a vial from each condition.

    • Analysis: Dissolve the sample in the mobile phase or acetonitrile to the target concentration and inject it into the HPLC system.

    • Chromatographic Conditions (Example):

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for an appropriate wavelength (e.g., ~260-280 nm) based on the UV absorbance of the pyridine ring.

    • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area to the initial (time 0) sample. Monitor for the appearance and growth of new peaks, which indicate degradation products.

This protocol allows for the structural observation of degradation, particularly the formation of boroxines.

  • Objective: To qualitatively observe the disappearance of the boronic acid signal and the appearance of signals from degradation products like the corresponding boroxine.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: Dissolve a known amount of the boronic acid in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube under an inert atmosphere.

    • Initial Spectrum: Acquire an initial ¹H NMR spectrum. The B(OH)₂ protons will typically appear as a broad singlet.

    • Stress Application: To monitor for boroxine formation, a small, controlled amount of water can be added, or the sample can be left exposed to ambient moisture for a period.

    • Monitoring: Acquire subsequent spectra over time. The dehydration to the boroxine will cause a shift and a change in the integration of the hydroxyl protons and may slightly shift the aromatic proton signals. The appearance of new signals could indicate other degradation pathways like protodeboronation.

By implementing these rigorous storage and handling procedures, researchers can ensure the quality, reactivity, and reproducibility of their experiments involving this compound.

References

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine boronic acid derivative of significant interest in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecules.[1][2] A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

This technical guide addresses the solubility profile of this compound. As specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a qualitative solubility assessment based on the analysis of analogous compounds. Furthermore, it details established experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups: the polar pyridine ring, the hydrogen-bonding boronic acid moiety, the moderately polar ethoxy group, and the electronegative fluorine atom. The pyridine nitrogen and the boronic acid group are expected to facilitate solubility in polar solvents through hydrogen bonding.[3] The ethoxy group may slightly increase lipophilicity while the fluorine atom enhances overall polarity.

Based on these structural features and data from analogous compounds like 2-fluoropyridine-3-boronic acid and 6-ethoxypyridine-3-boronic acid, a qualitative solubility profile can be predicted.[3][4]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe pyridine nitrogen and boronic acid group can form strong hydrogen bonds with protic solvents.[3] The presence of the ethoxy group may slightly reduce solubility in highly polar solvents like water compared to unsubstituted analogs.
Polar Aprotic DMSO, DMF, THF, AcetoneSoluble to Moderately SolubleThe overall polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. Ethers and ketones are generally good solvents for boronic acids.[5][6]
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe molecule's high polarity, stemming from the pyridine ring and boronic acid, prevents significant interaction with nonpolar solvents.[3][5]

Note: This qualitative assessment is an estimation. Experimental verification is strongly recommended for all applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, several established methods can be employed. The equilibrium shake-flask method is a widely accepted standard, while the dynamic method offers an alternative approach.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the OECD 105 guideline, involves saturating a solvent with the solute at a constant temperature and measuring the concentration of the dissolved substance.[7]

Materials and Equipment:

  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance

  • Constant temperature bath or shaker incubator

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure equilibrium is reached. Prepare in triplicate.

  • Equilibration: Place the flasks in a constant temperature bath and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure the solution reaches equilibrium. Preliminary tests can establish the minimum time required.

  • Phase Separation: After equilibration, allow the flasks to rest to let undissolved solids settle. Carefully separate the saturated supernatant from the solid residue by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Analysis: Accurately dilute a known volume of the clear supernatant. Determine the concentration of the dissolved boronic acid using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.

  • Calculation: Calculate the solubility as the average concentration from the triplicate samples, typically expressed in units of mg/mL or mol/L.

Protocol 2: Dynamic Method for Solubility Determination

This technique involves observing the temperature at which a solid solute of a known composition completely dissolves in a solvent upon controlled heating.[6][8]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a stirrer.

  • Heating and Observation: The mixture is stirred and slowly heated at a constant rate (e.g., 0.2-0.5 °C/min).

  • Dissolution Temperature: The temperature at which the last solid particles visually disappear is recorded as the solubility temperature for that specific mole fraction. Turbidity can be monitored with a luminance probe for higher accuracy.[5][8]

  • Data Collection: The procedure is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis & Calculation prep Add excess boronic acid to a known volume of solvent in triplicate flasks. equil Agitate flasks in a constant temperature bath (e.g., 24-48 hours). prep->equil Achieve Saturation sep Centrifuge or filter to remove undissolved solid and obtain clear supernatant. equil->sep Isolate Saturated Solution anal Dilute supernatant and analyze concentration (e.g., via HPLC-UV). sep->anal Prepare for Measurement calc Average results from triplicate samples to determine final solubility. anal->calc Quantify Solute

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

Spectroscopic data for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and relevant synthetic methodologies for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a key building block in contemporary medicinal chemistry. Due to the limited availability of publicly accessible, detailed experimental data, this guide draws upon information from commercial suppliers and patent literature.

Core Compound Information

This compound is a substituted pyridinylboronic acid derivative. Its structure incorporates an ethoxy group and a fluorine atom on the pyridine ring, making it a valuable reagent for introducing this specific moiety into larger molecules, particularly in the development of novel therapeutics.

IdentifierValue
IUPAC Name This compound
CAS Number 1309982-57-7
Molecular Formula C₇H₉BFNO₃
Molecular Weight 184.96 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and two distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the fluorine and boronic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.

  • ¹¹B NMR: A broad singlet is anticipated, characteristic of a boronic acid.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for O-H stretching of the boronic acid hydroxyl groups, C-O stretching of the ethoxy group, C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is not available. However, the synthesis of structurally related pyridinylboronic acids typically involves one of the following general strategies. These methodologies can be adapted for the synthesis of the title compound, likely starting from a corresponding brominated or iodinated pyridine precursor.

General Synthetic Workflow

The synthesis of pyridinylboronic acids often follows a pathway involving the formation of an organometallic intermediate followed by borylation.

G cluster_0 Precursor cluster_1 Intermediate Formation cluster_2 Borylation & Hydrolysis cluster_3 Final Product Start Substituted Halopyridine Organometallic Organolithium or Grignard Reagent Start->Organometallic Halogen-Metal Exchange Borylation Reaction with Trialkyl Borate Organometallic->Borylation Nucleophilic Attack Hydrolysis Aqueous Workup Borylation->Hydrolysis Product This compound Hydrolysis->Product

General Synthetic Pathway for Pyridinylboronic Acids.

Method 1: Halogen-Metal Exchange followed by Borylation

  • Starting Material: A suitable precursor, such as 3-bromo-6-ethoxy-5-fluoropyridine.

  • Lithiation: The starting material is treated with a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures (typically -78 °C) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) to form the corresponding pyridinyllithium intermediate.

  • Borylation: The organolithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final boronic acid product.

  • Purification: The crude product is typically purified by recrystallization or column chromatography.

Method 2: Palladium-Catalyzed Cross-Coupling

  • Starting Material: 3-bromo-6-ethoxy-5-fluoropyridine.

  • Reaction Mixture: The starting material is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

  • Solvent and Temperature: The reaction is typically carried out in an inert solvent like dioxane or dimethylformamide at elevated temperatures.

  • Hydrolysis: The resulting boronate ester is then hydrolyzed to the boronic acid.

  • Purification: The product is purified using standard techniques.

Applications in Drug Discovery

This compound is utilized as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the fluoropyridine moiety is of interest as fluorine substitution can significantly modulate the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. This reagent is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

While specific signaling pathways directly modulated by this compound are not documented, it is used as a synthetic intermediate in the creation of molecules targeting various biological pathways, such as those involving protein kinases. The logical workflow for its use in drug discovery is outlined below.

G Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Intermediate Advanced Intermediate Coupling->Intermediate Core Drug Scaffold (e.g., with Aryl Halide) Core->Coupling Modification Further Synthetic Modifications Intermediate->Modification Candidate Drug Candidate Modification->Candidate Screening Biological Screening (e.g., Kinase Assays) Candidate->Screening Lead Lead Compound Screening->Lead

Workflow for the Use of this compound in Drug Discovery.

This guide will be updated as more definitive spectroscopic and synthetic data becomes publicly available.

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a synthetically derived organoboron compound. Boronic acids, first synthesized in 1860 by Edward Frankland, have become crucial building blocks in organic chemistry, particularly in the realm of medicinal chemistry.[1] Their utility stems from their versatile reactivity, stability, and relatively low toxicity.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic protocol, and its potential applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₉BFNO₃Sigma-Aldrich
Molecular Weight 184.96 g/mol Sigma-Aldrich
CAS Number Not explicitly available for this specific isomer, but related compounds have unique identifiers.N/A
Appearance Expected to be a solidGeneral property of similar boronic acids
Solubility Soluble in common organic solventsChem-Impex[2]

Synthetic Protocol

Reaction Scheme:

G start 3-Bromo-5-fluoro-6-ethoxypyridine intermediate Lithium-halogen exchange start->intermediate 1. reagent1 n-Butyllithium THF, -78 °C product_ester Boronic ester intermediate intermediate->product_ester 2. reagent2 Triisopropyl borate final_product This compound product_ester->final_product 3. reagent3 Aqueous acid workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-fluoro-6-ethoxypyridine in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2]

Role in Suzuki-Miyaura Cross-Coupling:

The pyridine and boronic acid moieties of this compound make it an ideal coupling partner for a wide range of substrates, including aryl halides and triflates. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

G boronic_acid This compound product Biaryl or Heteroaryl Product boronic_acid->product aryl_halide Aryl or Heteroaryl Halide/Triflate aryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Targets:

Pyridine-containing molecules are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their isosteric relationship with benzene. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. Boronic acids themselves have been incorporated into approved drugs, such as the proteasome inhibitor bortezomib.[3][4] Given these features, this compound could be a key intermediate in the synthesis of inhibitors for various enzyme classes, including:

  • Kinases: Many kinase inhibitors feature a substituted pyridine core.

  • Proteases: Boronic acids are known to be effective inhibitors of serine proteases.

  • Phosphatases: The pyridine moiety can interact with active site residues.

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized using this boronic acid could act as a kinase inhibitor.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation drug Kinase Inhibitor (Synthesized from This compound) drug->mek Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust carbon-carbon bond-forming reactions, combined with the desirable physicochemical properties imparted by the ethoxy and fluoro-substituted pyridine ring, makes it a key intermediate in the synthesis of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers looking to incorporate this and similar reagents into their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable heterocyclic building block, incorporating a fluorine atom and an ethoxy group on a pyridine scaffold. These features can impart desirable pharmacokinetic and physicochemical properties to target molecules, such as enhanced metabolic stability, improved potency, and modulated lipophilicity.

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Due to the limited availability of specific published protocols for this exact reagent, the following methodologies are based on established procedures for structurally similar fluoro- and alkoxy-substituted pyridinylboronic acids.

Key Applications in Drug Discovery

The 6-ethoxy-5-fluoropyridin-3-yl moiety is an attractive scaffold in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement. The fluorine atom can enhance binding affinity and block metabolic oxidation, while the ethoxy group can be used to fine-tune lipophilicity and steric profile. Molecules incorporating this fragment have potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

  • Reagent Purity: The purity of the boronic acid, aryl halide, catalyst, and base can significantly impact the reaction outcome. Use high-purity reagents for best results.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • (Hetero)aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Magnetic stir bar

  • Schlenk flask or reaction vial with a septum

  • Inert gas supply (argon or nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equiv.), the (hetero)aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and, if necessary, the ligand. Add the catalyst/ligand mixture to the Schlenk flask.

  • Inerting the System: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of structurally similar substituted pyridinylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.

Aryl HalideBoronic Acid DerivativeCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromoanisole2-Fluoropyridine-3-boronic acidPd₂(dba)₃ (1.5), PPh₃ (3)KF (3)1,4-Dioxane1101875
1-Bromo-4-tert-butylbenzene2-Methoxypyridine-5-boronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O1001288
3-Bromopyridine5-Fluoropyridine-3-boronic acidPdCl₂(dppf) (2)K₂CO₃ (2)DMF901682
2-Chlorotoluene6-Methoxypyridine-3-boronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1002465

Note: The data in this table is representative of couplings with similar boronic acids and should be used as a guideline for optimization.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst and Ligand reagents->catalyst inert Evacuate & Refill with Inert Gas (3x) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR kinase1 Kinase A receptor->kinase1 Inhibits drug Bioactive Molecule (from Suzuki Coupling) drug->receptor Antagonist kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf Phosphorylates gene Target Gene tf->gene Regulates Transcription response Cellular Response gene->response

Caption: Hypothetical signaling pathway impacted by a drug synthesized via Suzuki-Miyaura coupling.

Application Notes and Protocols for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring an ethoxy group for potential hydrogen bonding interactions and a fluorine atom to modulate physicochemical properties, makes it an attractive component in the design of novel therapeutic agents. This document provides an overview of its primary application in the synthesis of kinase inhibitors and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Boronic acids are versatile reagents in organic synthesis, prized for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions.[1][2] The pyridine core, a common motif in pharmaceuticals, can be readily introduced into complex molecules using pyridylboronic acids. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The 6-ethoxypyridine scaffold can be found in inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and RAF kinases, which are implicated in neurodegenerative diseases and cancer, respectively.[3][4]

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate for the construction of biaryl and heteroaryl structures that form the core of many kinase inhibitors. Through Suzuki-Miyaura coupling, the pyridyl moiety can be efficiently linked to other aromatic or heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Representative Kinase Targets:

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Dysregulation of GSK-3β is implicated in Alzheimer's disease, bipolar disorder, and some cancers.[3][6]

  • RAF Kinases (A-RAF, B-RAF, C-RAF): A family of serine/threonine-specific protein kinases that play a critical role in the MAPK/ERK signaling pathway, which regulates cell division, differentiation, and survival.[7] Mutations in the BRAF gene are found in a significant percentage of human cancers.[4]

Quantitative Data

Compound ClassTarget KinaseIC50 (nM)Cell-based AssayReference
Pyridine DerivativesGSK-3β70Restored cell viability after okadaic acid treatment[5]
Pyridopyridazinonepan-RAF-Synergistic activity with MEK inhibitor in KRAS mutant cells[7]
(Aza)indolyl maleimideGSK-3β-Effectively inhibits phosphorylation of glycogen synthase and tau protein[8]
Pyrimidine ScaffoldPan-Raf12.6 (B-RafV600E), 19.7 (B-RafWT), 17.5 (C-Raf)Inhibited proliferation of SK-Mel-2 cell line[4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for related fluoropyridine boronic acids and is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add this compound (1.2 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

  • Add the base (2.0 equivalents of K₂CO₃).

  • Add the desired solvent mixture (e.g., 4:1 dioxane/water) to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway, a key target for RAF inhibitors.

Experimental Workflow

Suzuki_Coupling_Workflow Start Start: Reagent Preparation Reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base - Solvent Start->Reagents Microwave Microwave Irradiation (120-150 °C, 10-30 min) Reagents->Microwave Monitoring Reaction Monitoring (TLC, LC-MS) Microwave->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Flash Chromatography) Workup->Purification Product Final Product: Coupled Heteroaryl Pyridine Purification->Product

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. Its substituted pyridine core is a key feature in many biologically active molecules, particularly kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds, while the ethoxy group can influence solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a scaffold of significant interest in drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely employed in the synthesis of complex heterocyclic systems. These application notes will focus on a representative Suzuki-Miyaura coupling protocol to synthesize a novel pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a hypothetical chloro-pyrazolo[1,5-a]pyrimidine substrate under various reaction conditions. This data is representative of typical results for such couplings and serves as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Dioxane/H₂O (4:1)1001275
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3 eq)Toluene/H₂O (10:1)110888
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2 eq)DMF120692
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (3 eq)2-MeTHF/H₂O (10:1)1001085

Experimental Protocols

Protocol 1: Synthesis of 7-((6-Ethoxy-5-fluoropyridin-3-yl))-2-methylpyrazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound

  • 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 120 °C in a preheated oil bath.

  • Stir the reaction for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 7-((6-Ethoxy-5-fluoropyridin-3-yl))-2-methylpyrazolo[1,5-a]pyrimidine.

Visualizations

Signaling Pathway

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are known to be potent inhibitors of various protein kinases. One such important family of kinases is the Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival and proliferation. Inhibition of the Pim kinase pathway can lead to apoptosis in cancer cells.

Pim_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase JAK->Pim1 Upregulation Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Dimerization & Translocation BAD BAD Pim1->BAD Phosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition

Caption: Pim Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for the synthesis and purification of the target heterocycle is outlined below.

Suzuki_Coupling_Workflow Start Start Materials: This compound 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction->Workup Drying Drying and Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Product Pure Product: 7-((6-Ethoxy-5-fluoropyridin-3-yl))- 2-methylpyrazolo[1,5-a]pyrimidine Purification->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid with halogenated quinoline and quinazoline derivatives. This key transformation is instrumental in the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules. This compound is a valuable building block, and its coupling with quinoline and quinazoline cores can lead to the generation of novel compounds with potential therapeutic applications.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (e.g., a halo-quinoline) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Recommended Palladium Catalysts

The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. For the coupling of this compound with heterocyclic halides, the following catalyst systems are recommended:

Catalyst/PrecatalystLigandTypical Catalyst Loading (mol%)
Pd(PPh₃)₄Triphenylphosphine2 - 5
Pd₂(dba)₃XPhos, SPhos, or other biaryl phosphines1 - 3 (with Pd:Ligand ratio of 1:2)
Pd(dppf)Cl₂dppf3 - 5

Experimental Protocols

The following protocols are based on general procedures found in the patent literature for the synthesis of substituted quinoline and quinazoline derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equiv)

  • Halo-quinoline or Halo-quinazoline derivative (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1), DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-quinoline/quinazoline, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Quantitative Data Summary (Representative)

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of heteroaryl boronic acids with halo-quinolines/quinazolines, which can serve as a starting point for optimization.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Iodo-2(1H)-quinoloneThis compoundPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001275-90
4-Chloro-7-methoxyquinolineThis compoundPd₂(dba)₃/XPhos (2)Cs₂CO₃ (3)Toluene110880-95
6-Bromo-4-phenoxyquinazolineThis compoundPd(dppf)Cl₂ (3)Na₂CO₃ (2.5)DMF901670-85

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R¹-Pd(II)-X L₂ (Oxidative Adduct) Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R¹-X) R1-Pd(II)-R2 L2 R¹-Pd(II)-R² L₂ R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination Product R¹-R² R1-Pd(II)-R2 L2->Product R¹-R² Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Halo-heterocycle, This compound, and Base Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (80-110 °C, 2-24h) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up (Extraction) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Application Notes and Protocols for the Synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols described herein are based on established synthetic methodologies for analogous pyridinyl boronic acids, primarily involving a lithium-halogen exchange followed by borylation.

Introduction

This compound is a key intermediate for the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 6-ethoxy-5-fluoropyridin-3-yl moiety into a wide range of organic scaffolds. The presence of the ethoxy and fluoro substituents offers opportunities for modulating the physicochemical and pharmacological properties of the target molecules.

The synthesis of this boronic acid is typically achieved through a two-step process:

  • Synthesis of the Precursor: Preparation of 3-bromo-6-ethoxy-5-fluoropyridine.

  • Borylation: Conversion of the brominated precursor to the corresponding boronic acid via a lithium-halogen exchange reaction.

These protocols are intended for researchers with a solid background in synthetic organic chemistry and experience with handling air- and moisture-sensitive reagents.

Experimental Protocols

Method 1: Synthesis via Lithium-Halogen Exchange

This method involves the formation of an organolithium intermediate from 3-bromo-6-ethoxy-5-fluoropyridine, which is then quenched with a borate ester to yield the desired boronic acid.

Step 1: Synthesis of 3-bromo-6-ethoxy-5-fluoropyridine (Precursor)

A plausible route to the precursor involves the bromination of 2-ethoxy-5-fluoropyridine.

  • Reaction Scheme:

    • 2-ethoxy-5-fluoropyridine + Brominating Agent → 3-bromo-6-ethoxy-5-fluoropyridine

  • Reagents and Materials:

    • 2-ethoxy-5-fluoropyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a solution of 2-ethoxy-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-bromo-6-ethoxy-5-fluoropyridine.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar pyridinyl boronic acids.

  • Reaction Scheme:

    • 3-bromo-6-ethoxy-5-fluoropyridine + n-BuLi → 6-ethoxy-5-fluoro-3-lithiopyridine

    • 6-ethoxy-5-fluoro-3-lithiopyridine + B(OiPr)₃ → Lithium (6-ethoxy-5-fluoropyridin-3-yl)triisopropoxyborate

    • Lithium (6-ethoxy-5-fluoropyridin-3-yl)triisopropoxyborate + H₃O⁺ → this compound

  • Reagents and Materials:

    • 3-bromo-6-ethoxy-5-fluoropyridine

    • Anhydrous Toluene

    • Anhydrous Tetrahydrofuran (THF)

    • Triisopropyl borate

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Hydrochloric acid (HCl), 2 M solution

    • Sodium hydroxide (NaOH), 6 M solution

    • Sodium chloride (NaCl)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and a dropping funnel

    • Magnetic stirrer

    • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Procedure:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 3-bromo-6-ethoxy-5-fluoropyridine (1.0 eq), anhydrous toluene, and triisopropyl borate (1.2 eq).

    • Add anhydrous THF to the mixture and cool the reaction vessel to between -45 °C and -35 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.2 eq) dropwise via a dropping funnel, ensuring the internal temperature is maintained below -35 °C.

    • After the addition is complete, stir the reaction mixture at this temperature for 3-5 hours. Monitor the reaction for the consumption of the starting material.

    • Once the reaction is deemed complete, allow the mixture to warm slowly to -20 °C.

    • Quench the reaction by the slow, dropwise addition of 2 M HCl, while maintaining the temperature below 0 °C.

    • Allow the mixture to warm to room temperature and stir for at least 12 hours.

    • Separate the aqueous and organic layers. Extract the organic layer with 6 M NaOH.

    • Combine the acidic and basic aqueous phases and adjust the pH to approximately 7.5 by the slow addition of 6 M HCl.

    • Saturate the aqueous phase with solid sodium chloride and extract with THF (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

    • The crude product can be further purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%) (by NMR/LC-MS)
13-bromo-6-ethoxy-5-fluoropyridine2-ethoxy-5-fluoropyridine1:1.1 (SM:NBS)AcetonitrileRoom Temp.12-1870-85>95
2This compound3-bromo-6-ethoxy-5-fluoropyridine1:1.2:1.2 (SM:n-BuLi:B(OiPr)₃)Toluene/THF-45 to -353-560-80>95

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Borylation start1 2-ethoxy-5-fluoropyridine react1 Bromination with NBS in Acetonitrile start1->react1 prod1 3-bromo-6-ethoxy-5-fluoropyridine react1->prod1 purify1 Column Chromatography prod1->purify1 start2 3-bromo-6-ethoxy-5-fluoropyridine purify1->start2 react2 Lithium-Halogen Exchange (n-BuLi, THF/Toluene, -40°C) start2->react2 intermediate Lithiated Intermediate react2->intermediate react3 Quench with Triisopropyl Borate intermediate->react3 intermediate2 Borate Ester Intermediate react3->intermediate2 react4 Acidic Workup (HCl) intermediate2->react4 prod2 This compound react4->prod2

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Parameters

The following diagram outlines the critical parameters and their relationships in the borylation step.

BorylationParameters Temp Low Temperature (-45 to -35 °C) Outcome Successful Borylation (High Yield & Purity) Temp->Outcome Prevents SideReaction1 Decomposition of Organolithium Temp->SideReaction1 Solvent Anhydrous Solvents (THF/Toluene) Solvent->Outcome Enables Reagents Stoichiometric Control (n-BuLi, Borate Ester) Reagents->Outcome Ensures SideReaction3 Over-reaction/ Byproduct Formation Reagents->SideReaction3 Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->Outcome Prevents SideReaction2 Reaction with Moisture/Air Atmosphere->SideReaction2 SideReaction1->Outcome SideReaction2->Outcome SideReaction3->Outcome

Caption: Key parameters influencing the borylation reaction outcome.

Application Notes and Protocols: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in the Discovery of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[4][5][6] This document provides detailed application notes on the use of this compound in the discovery of IRAK4 inhibitors, including experimental protocols and relevant biological data.

The Role of this compound in IRAK4 Inhibitor Synthesis

This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions to introduce a substituted pyridinyl moiety into the core structure of IRAK4 inhibitors.[7][8] This specific structural motif has been shown to be important for achieving high potency and selectivity for IRAK4. The ethoxy and fluoro substituents on the pyridine ring can modulate the physicochemical properties of the final compounds, such as solubility and metabolic stability, and can also influence binding interactions with the target protein.

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and subsequent expression of pro-inflammatory cytokines. Inhibition of IRAK4 kinase activity blocks this cascade, thereby reducing the inflammatory response.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Inhibitor This compound-derived IRAK4 Inhibitor Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis and evaluation of IRAK4 inhibitors using this compound.

Synthesis of a Representative IRAK4 Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a potent IRAK4 inhibitor by coupling this compound with a suitable heterocyclic core.

Materials:

  • This compound

  • Appropriate bromo-substituted heterocyclic core (e.g., a pyrazolopyrimidine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the bromo-substituted heterocyclic core (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Purge the vessel with nitrogen gas for 10-15 minutes.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl₂ (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired IRAK4 inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: General workflow for the synthesis of an IRAK4 inhibitor.
In Vitro IRAK4 Kinase Assay

This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized compounds against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Kinase substrate (e.g., a peptide or protein substrate of IRAK4)

  • Synthesized IRAK4 inhibitor

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the synthesized IRAK4 inhibitor in DMSO.

  • In a 384-well plate, add the IRAK4 enzyme, the kinase substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Quantitative Data

The following table summarizes the in vitro potency of representative IRAK4 inhibitors synthesized using this compound. The data is derived from patent literature and demonstrates the high potency achievable with this building block.

Compound IDIRAK4 IC₅₀ (nM)
Example 11.5
Example 22.3
Example 30.8
Example 43.1

Table 1: In vitro potency of representative IRAK4 inhibitors.

Conclusion

This compound is a valuable and effective building block for the synthesis of potent IRAK4 inhibitors. Its use in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a key structural motif that contributes to high target affinity. The provided protocols offer a foundation for the synthesis and evaluation of novel IRAK4 inhibitors for the potential treatment of inflammatory and autoimmune diseases.

References

Application Notes and Protocols: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is emerging as a valuable heterocyclic building block for the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring an ethoxy group for potential hydrogen bonding, a fluorine atom for modulating pKa and metabolic stability, and a boronic acid moiety for versatile carbon-carbon bond formation, makes it an attractive starting material in medicinal chemistry. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel kinase inhibitors, with a particular focus on its application in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.

Application in Kinase Inhibitor Synthesis

This compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a common structural motif in many kinase inhibitors.

A key application of this building block has been identified in the synthesis of substituted quinolines designed as Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells and is a validated therapeutic target for a range of inflammatory diseases and hematological malignancies. The incorporation of the 6-ethoxy-5-fluoropyridin-3-yl moiety can impart desirable physicochemical properties and potentially enhance the binding affinity and selectivity of the final inhibitor.

Quantitative Data

While specific inhibitory activity data for compounds synthesized directly from this compound is not extensively available in the public domain, the following table provides representative data for known Syk inhibitors to illustrate the typical potency of this class of compounds. It is anticipated that inhibitors derived from the title building block would exhibit comparable activity.

Compound ClassTarget KinaseIC50 (nM)Assay Type
Substituted QuinolinesSyk1 - 100Biochemical
Pyrimidine-5-carboxamidesSyk10 - 500Biochemical
ImidazopyridazinesSyk5 - 250Cell-based

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated quinoline core.

Materials:

  • This compound

  • Appropriate halo-substituted quinoline (e.g., 6-bromoquinoline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried reaction vessel, add the halo-substituted quinoline (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Signaling Pathway

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene Gene Expression (Proliferation, Survival) NFkB->Gene Inhibitor (6-Ethoxy-5-fluoropyridin-3-yl) -based Inhibitor Inhibitor->Syk

Caption: Simplified Syk signaling pathway and the point of inhibition.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Boronic Acid - Halo-Quinoline - Catalyst & Base Inert Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat & Stir (80-120°C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: Substituted Quinoline Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound represents a promising and versatile building block for the discovery and development of novel kinase inhibitors. Its successful application in the synthesis of potent Syk inhibitors highlights its potential for generating drug candidates with improved pharmacological profiles. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies.

Application of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable fluorinated heterocyclic building block for the synthesis of novel agrochemicals. The presence of the fluorine atom and the pyridine ring can significantly influence the physicochemical properties and biological activity of the target molecules. This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a key step in the assembly of complex agrochemical structures.

The introduction of a 6-ethoxy-5-fluoropyridin-3-yl moiety can enhance the efficacy of fungicides and insecticides by modifying their binding affinity to target enzymes, improving metabolic stability, and optimizing their systemic properties within the plant.

Hypothetical Application: Synthesis of a Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

This application note details a hypothetical synthetic route to a novel fungicide candidate incorporating the (6-Ethoxy-5-fluoropyridin-3-yl) moiety. The target compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs), a prominent group of fungicides used to control a broad spectrum of fungal pathogens in crops. The key step in this synthesis is a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Scheme 1: Overall Synthesis of a Hypothetical SDHI Fungicide

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amide Coupling A This compound C Methyl 2-((6-ethoxy-5-fluoropyridin-3-yl))-5-nitrobenzoate A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C B Methyl 2-bromo-5-nitrobenzoate B->C D Methyl 5-amino-2-((6-ethoxy-5-fluoropyridin-3-yl))benzoate C->D Fe, NH4Cl Ethanol/H2O, 80 °C E Target SDHI Fungicide D->E Pyridine, CH2Cl2, 0 °C to rt F 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->E

Caption: Synthetic pathway for a novel SDHI fungicide.

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

Methodology:

  • To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-((6-ethoxy-5-fluoropyridin-3-yl))-5-nitrobenzoate.

Quantitative Data:

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with the structure
Mass Spec (m/z) Calculated [M+H]⁺
Step 2: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using iron powder.

Methodology:

  • In a round-bottom flask, dissolve methyl 2-((6-ethoxy-5-fluoropyridin-3-yl))-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-((6-ethoxy-5-fluoropyridin-3-yl))benzoate.

Quantitative Data:

ParameterValue
Yield 90-98%
Purity (by HPLC) >95% (often used directly)
¹H NMR Consistent with the structure
Mass Spec (m/z) Calculated [M+H]⁺
Step 3: Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide.

Methodology:

  • Dissolve methyl 5-amino-2-((6-ethoxy-5-fluoropyridin-3-yl))benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final SDHI fungicide.

Quantitative Data:

ParameterValue
Yield 80-90%
Purity (by HPLC) >99%
Melting Point To be determined
¹H NMR & ¹³C NMR Consistent with the structure
Mass Spec (m/z) Calculated [M+H]⁺

Logical Workflow Diagram

G cluster_input Starting Materials cluster_process Synthetic Steps cluster_output Outcome A This compound D Suzuki-Miyaura Coupling A->D B Aryl Halide B->D C Acid Chloride F Amide Bond Formation C->F E Functional Group Interconversion D->E E->F G Crude Product F->G H Purified Agrochemical (e.g., Fungicide) G->H Purification

Caption: General workflow for agrochemical synthesis.

Application Notes and Protocols for the Scale-up Synthesis and Use of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scale-up synthesis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a key building block in the development of novel therapeutics, particularly in the area of oncology. Detailed protocols for its synthesis and a primary application in Suzuki-Miyaura cross-coupling reactions are provided, alongside essential safety information and relevant biochemical context.

Introduction

This compound is a substituted pyridinylboronic acid of significant interest in medicinal chemistry. Its structural features, including the fluorine and ethoxy groups on the pyridine ring, can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules. This reagent is particularly valuable for the synthesis of complex organic molecules, most notably as a crucial intermediate in the preparation of RAF inhibitors for the treatment of cancers driven by the RAS-RAF-MEK-ERK signaling pathway.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₉BFNO₃
Molecular Weight 184.96 g/mol
Appearance White to off-white solid
CAS Number 1309982-57-7

Scale-up Synthesis Protocol

The following protocol describes a representative method for the scale-up synthesis of this compound, based on common synthetic routes for analogous heteroarylboronic acids. The synthesis proceeds via a two-step process: the preparation of the precursor 3-bromo-5-fluoro-2-ethoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.

Part 1: Synthesis of 3-bromo-5-fluoro-2-ethoxypyridine

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Ethoxy-5-fluoropyridine141.14100 g0.708
N-Bromosuccinimide (NBS)177.98132.5 g0.745
Anhydrous Tetrahydrofuran (THF)-1 L-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-ethoxy-5-fluoropyridine (100 g, 0.708 mol).

  • Add anhydrous tetrahydrofuran (THF, 1 L) to the flask and stir until the starting material is fully dissolved.

  • In a separate beaker, dissolve N-bromosuccinimide (NBS) (132.5 g, 0.745 mol) in 500 mL of anhydrous THF.

  • Slowly add the NBS solution to the reaction flask via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 1 L of water and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 3-bromo-5-fluoro-2-ethoxypyridine.

Expected Yield: 75-85%

Part 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-bromo-5-fluoro-2-ethoxypyridine220.03100 g0.454
n-Butyllithium (2.5 M in hexanes)64.06191 mL0.477
Triisopropyl borate188.08102.5 mL0.454
Anhydrous Tetrahydrofuran (THF)-1.5 L-
2 M Hydrochloric acid-As needed-
Diethyl ether-1 L-
Hexane-1 L-

Equipment:

  • 5 L three-necked round-bottom flask (flame-dried)

  • Mechanical stirrer

  • Low-temperature thermometer

  • Addition funnel

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Set up a flame-dried 5 L three-necked round-bottom flask equipped with a mechanical stirrer, low-temperature thermometer, and an addition funnel under an inert atmosphere (Argon or Nitrogen).

  • Add 3-bromo-5-fluoro-2-ethoxypyridine (100 g, 0.454 mol) and anhydrous THF (1 L) to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 191 mL, 0.477 mol) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (102.5 mL, 0.454 mol) in 500 mL of anhydrous THF.

  • Slowly add the triisopropyl borate solution to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and slowly quench by adding 2 M hydrochloric acid until the pH is approximately 2.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Triturate the crude solid with a mixture of diethyl ether and hexane to precipitate the product.

  • Filter the solid, wash with cold hexane, and dry under vacuum to afford this compound.

Expected Yield: 60-75%

Purity (by NMR and LC-MS): >95%

Application in Suzuki-Miyaura Cross-Coupling for RAF Inhibitor Synthesis

This compound is a pivotal reagent in the synthesis of RAF inhibitors, which are targeted therapies for cancers with mutations in the RAS-RAF-MEK-ERK signaling pathway.[1] The Suzuki-Miyaura coupling reaction is employed to form a key carbon-carbon bond between the pyridinyl moiety and an aryl or heteroaryl halide.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
This compound184.961.11 g6.0
Aryl Bromide (e.g., 4-bromo-N-(3-methoxy-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide)-2.0 g4.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56231 mg0.2
Potassium Carbonate (K₂CO₃)138.211.66 g12.0
1,4-Dioxane-40 mL-
Water-10 mL-

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.11 g, 6.0 mmol), the aryl bromide (2.0 g, 4.0 mmol), and potassium carbonate (1.66 g, 12.0 mmol).

  • Add Pd(PPh₃)₄ (231 mg, 0.2 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Expected Yield: 70-90%

Visualizations

Synthesis and Application Workflow

G cluster_synthesis Scale-up Synthesis cluster_application Application cluster_qc Quality Control start Starting Materials: 2-Ethoxy-5-fluoropyridine N-Bromosuccinimide step1 Bromination start->step1 intermediate 3-bromo-5-fluoro-2-ethoxypyridine step1->intermediate step2 Lithiation and Borylation intermediate->step2 product This compound step2->product suzuki Suzuki-Miyaura Coupling product->suzuki qc NMR, LC-MS, Purity Analysis product->qc purification Purification suzuki->purification final_product RAF Inhibitor Precursor purification->final_product final_product->qc

Caption: Workflow for the synthesis and application of the target boronic acid.

RAF-MEK-ERK Signaling Pathway

RAF_MEK_ERK_Pathway RAS RAS (mutant) RAF RAF Dimer RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor (6-Ethoxy-5-fluoropyridin-3-yl) -based RAF Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified RAF-MEK-ERK signaling pathway and the point of inhibition.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans pd2_trans->pd0 r1r2 R1-R2 (Coupled Product) pd2_trans->r1r2 reductive_elim Reductive Elimination transmetal Transmetalation ox_add Oxidative Addition r1x R1-X (Aryl Halide) r1x->pd2_ox r2b R2-B(OR)2 (Boronic Acid) r2b->pd2_trans base Base base->r2b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

Handling of this compound and its precursors requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. Use a respirator if necessary.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

  • Fire Safety: Boronic acids are generally combustible solids. Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., dry powder, carbon dioxide, or foam).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Specific Hazards of Reagents:

  • n-Butyllithium: Pyrophoric and highly reactive with water and air. Handle under an inert atmosphere.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care.

  • Triisopropyl borate: Flammable liquid and vapor.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical used.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. The provided protocols offer a foundation for its scale-up synthesis and application in Suzuki-Miyaura cross-coupling reactions, a critical step in the development of targeted cancer therapies. Adherence to the detailed procedures and safety precautions is essential for the successful and safe implementation of these chemical transformations in a research and development setting.

References

Application Notes: One-Pot Synthesis of a Pyrido[3,2-d]pyrimidine Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently found in the core structure of potent kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of novel and efficient synthetic routes to access these scaffolds is of high interest to researchers in drug discovery. This application note details a robust, one-pot synthesis of a 2-amino-7-ethoxy-6-fluoro-4-phenylpyrido[3,2-d]pyrimidine, a potential kinase inhibitor, starting from (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. The described method combines a Suzuki-Miyaura cross-coupling with a subsequent intramolecular cyclization in a single reaction vessel, offering significant advantages in terms of efficiency, time, and resource management.

Principle

The one-pot synthesis is designed as a sequential Suzuki-Miyaura coupling and condensation/cyclization reaction. In the first step, this compound is coupled with 2-amino-4-chloro-5-formylpyrimidine under palladium catalysis. The resulting intermediate, a 2-amino-5-formyl-4-(6-ethoxy-5-fluoropyridin-3-yl)pyrimidine, is not isolated. Instead, the reaction conditions are adjusted in the same pot to facilitate an intramolecular cyclization, leading to the formation of the desired tricyclic pyrido[3,2-d]pyrimidine scaffold. This one-pot approach streamlines the synthesis, avoids the need for purification of the intermediate, and can lead to higher overall yields.[3][4]

Materials and Reagents

  • This compound

  • 2-Amino-4-chloro-5-formylpyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethanol

  • Hydrochloric acid (HCl)

Experimental Protocol

One-Pot Synthesis of 2-amino-7-ethoxy-6-fluoro-4-phenylpyrido[3,2-d]pyrimidine

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), 2-amino-4-chloro-5-formylpyrimidine (1.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (15 mL) and a 2 M aqueous solution of Na2CO3 (2.0 mL).

  • Heat the reaction mixture to 85 °C and stir for 4 hours under an argon atmosphere.

  • Monitor the progress of the Suzuki coupling by TLC or LC-MS.

  • Once the coupling is complete, cool the reaction mixture to room temperature.

  • Add ethanol (10 mL) and a 2 M aqueous solution of K2CO3 (3.0 mL).

  • Heat the mixture to reflux (approximately 90-95 °C) and stir for 12 hours.

  • Monitor the cyclization by TLC or LC-MS until the intermediate is consumed.

  • Cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-7-ethoxy-6-fluoro-4-phenylpyrido[3,2-d]pyrimidine.

Data Presentation

Reactant 1Reactant 2CatalystBasesSolventsTemperature (°C)Time (h)ProductExpected Yield (%)
This compound2-Amino-4-chloro-5-formylpyrimidinePd(dppf)Cl2Na2CO3 (Step 1), K2CO3 (Step 2)1,4-Dioxane, Water, Ethanol85 (Step 1), 95 (Step 2)4 + 122-amino-7-ethoxy-6-fluoro-4-phenylpyrido[3,2-d]pyrimidine65-75

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The synthesized pyrido[3,2-d]pyrimidine core is a key pharmacophore in a number of kinase inhibitors.[5][6] Many kinases, such as Aurora kinases and Polo-like kinases, are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7] The PI3K/mTOR signaling pathway is another critical pathway often dysregulated in cancer, and dual inhibitors targeting these kinases are of significant interest.[8] The prepared compound, with its specific substitution pattern, can be screened against a panel of kinases to determine its inhibitory profile. The ethoxy and fluoro substituents on the pyridine ring can modulate potency and pharmacokinetic properties.

Visualization of Workflow and Biological Context

G cluster_workflow One-Pot Synthesis Workflow start Reactants: This compound 2-Amino-4-chloro-5-formylpyrimidine Pd(dppf)Cl2, Na2CO3 suzuki Step 1: Suzuki-Miyaura Coupling (Dioxane/Water, 85°C, 4h) start->suzuki intermediate Intermediate (in situ): 2-Amino-5-formyl-4-(6-ethoxy-5-fluoropyridin-3-yl)pyrimidine suzuki->intermediate cyclization Step 2: Intramolecular Cyclization (Ethanol/Water, K2CO3, 95°C, 12h) intermediate->cyclization product Final Product: 2-Amino-7-ethoxy-6-fluoro-4-phenylpyrido[3,2-d]pyrimidine cyclization->product workup Workup and Purification product->workup

Caption: Workflow for the one-pot synthesis of a pyrido[3,2-d]pyrimidine.

G cluster_pathway Hypothesized Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by the synthesized compound.

References

Application Notes & Protocols: Flow Chemistry Applications of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules targeting a range of therapeutic areas. The ethoxy and fluoro substituents on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Flow chemistry offers a powerful platform for the utilization of such building blocks, providing advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods.[1][2] This document outlines a representative application of this compound in a continuous flow Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3] While specific literature on the flow chemistry of this exact boronic acid is not yet prevalent, the protocols described herein are based on established methodologies for similar heteroaryl boronic acids in continuous flow systems.[4][5]

Featured Application: Synthesis of a Substituted Aryl-Pyridine Scaffold

Substituted aryl-pyridines are key pharmacophores in a multitude of kinase inhibitors and other biologically active molecules. The following protocol details a hypothetical flow-based Suzuki-Miyaura coupling between this compound and a model aryl bromide, 4-bromo-N,N-dimethylaniline, to produce 6-ethoxy-5-fluoro-3-(4-(dimethylamino)phenyl)pyridine. This reaction serves as a template for the synthesis of more complex drug intermediates.

Reaction Pathway

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocols

Reagent Preparation
  • Reagent Stream A:

    • Dissolve this compound (1.2 eq.) and 4-bromo-N,N-dimethylaniline (1.0 eq.) in a suitable solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

    • The concentration should be optimized, starting at 0.1 M of the limiting reagent (4-bromo-N,N-dimethylaniline).

    • Degas the solution by sparging with nitrogen or argon for 15-20 minutes.

  • Reagent Stream B:

    • Prepare an aqueous solution of a base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or tripotassium phosphate (K₃PO₄, 3.0 eq.).[6]

    • Degas the solution thoroughly.

  • Catalyst:

    • For this protocol, a packed-bed reactor containing a heterogeneous palladium catalyst is proposed. This approach simplifies product purification by eliminating the need to remove a soluble catalyst.[4] A suitable catalyst would be Pd(0) immobilized on a solid support (e.g., silica or polymer).

Flow Chemistry System Setup

The following diagram illustrates a typical setup for a packed-bed continuous flow Suzuki coupling.

Flow_Setup reagent_A Reagent Stream A (Aryl Halide + Boronic Acid) pump_A HPLC Pump A reagent_A->pump_A reagent_B Reagent Stream B (Aqueous Base) pump_B HPLC Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Packed-Bed Reactor (Heated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for continuous flow Suzuki coupling.

Reaction Execution and Optimization
  • System Priming: Prime both pumps with their respective reagent streams to ensure all tubing is filled and free of air bubbles.

  • Initiation: Start pumping both streams at the desired flow rates into the T-mixer, where they combine before entering the heated packed-bed reactor.

  • Parameter Screening: Systematically vary the following parameters to optimize the reaction for yield and purity. The use of Design of Experiments (DoE) is highly recommended for efficient optimization.[6]

    • Temperature: Screen temperatures from 80 °C to 150 °C. Higher temperatures can increase reaction rates but may also lead to degradation.

    • Residence Time: Adjust the total flow rate to achieve residence times between 2 and 20 minutes. Residence time is calculated as the reactor volume divided by the total flow rate.[4]

    • Stoichiometry: Vary the equivalents of the boronic acid and base to find the optimal ratio.

    • Back Pressure: Apply back pressure (e.g., 5-10 bar) to suppress solvent boiling and ensure a single liquid phase in the reactor.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream for analysis.

  • Analysis: Analyze the output stream using methods such as UPLC-MS and ¹H NMR to determine conversion, yield, and purity.

Quantitative Data (Hypothetical Optimization Results)

The following tables summarize hypothetical data from an optimization study of the described Suzuki-Miyaura coupling reaction.

Table 1: Effect of Temperature and Residence Time on Product Yield

EntryTemperature (°C)Residence Time (min)Conversion (%)Yield (%)
180106562
2100108885
3120109996
412059289
51202.57875
614010>9994 (minor degradation observed)

Conditions: 1.2 eq. Boronic Acid, 3.0 eq. K₂CO₃, 10 bar back pressure.

Table 2: Effect of Reagent Stoichiometry

EntryBoronic Acid (eq.)Base (eq.)Conversion (%)Yield (%)
11.12.09188
21.23.09996
31.53.0>9997
41.24.0>9995

Conditions: 120 °C, 10 min residence time, 10 bar back pressure.

Conclusion

The application of flow chemistry to the Suzuki-Miyaura coupling of this compound presents a robust and scalable method for the synthesis of valuable pharmaceutical intermediates. The protocols and data provided, while based on established principles rather than a specific cited example, offer a strong starting point for researchers. The enhanced safety, precise control over reaction parameters, and potential for high-throughput optimization make flow chemistry an attractive platform for accelerating drug discovery and development pipelines. The use of heterogeneous catalysts further streamlines the process, aligning with the principles of green chemistry by simplifying purification and enabling catalyst recycling.[4]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation associated with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction that results in the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond. This process consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of 2-ethoxy-3-fluoropyridine as a byproduct, which can complicate purification. For this compound, the electronic properties of the pyridine ring, influenced by the electron-donating ethoxy group and the electron-withdrawing fluoro group, can affect its susceptibility to this side reaction.

Q2: How does the substitution pattern of this compound affect its stability?

A2: The boronic acid group is at the 3-position of the pyridine ring. 3-Pyridylboronic acids are generally more stable towards protodeboronation compared to their 2-pyridyl counterparts.[1][2][3] This is because they do not readily form the highly reactive zwitterionic intermediate at neutral pH that accelerates protodeboronation in 2-pyridylboronic acids.[4] The presence of a fluorine atom at the 5-position may slightly increase the rate of protodeboronation due to its electron-withdrawing nature, while the electron-donating ethoxy group at the 6-position is expected to have a stabilizing effect.

Q3: What are the key factors that promote the protodeboronation of this compound?

A3: Several experimental parameters can influence the rate of protodeboronation:

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of the side reaction.

  • Choice of Base: Strong bases, especially in high concentrations, can promote protodeboronation.[5]

  • Presence of Water: While often necessary for the catalytic cycle, excess water can facilitate the hydrolysis of the C-B bond.

  • Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction allows more time for the boronic acid to decompose.

Q4: How can I minimize protodeboronation in my experiments?

A4: Several strategies can be employed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6]

  • Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. Weaker bases and lower temperatures are generally preferred.

  • Efficient Catalyst Systems: Employing a highly active palladium catalyst and a suitable ligand can accelerate the desired cross-coupling reaction, outcompeting the protodeboronation.

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on mitigating protodeboronation.

Problem Potential Cause Suggested Solution
Low yield of desired product and significant formation of 2-ethoxy-3-fluoropyridine High rate of protodeboronation.1. Use a more stable boronic acid derivative: Convert the boronic acid to its pinacol ester. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). 3. Optimize the base: Switch to a weaker base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or Cs₂CO₃). Use the minimum effective amount of base. 4. Reduce reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. 5. Use an efficient catalyst system: Employ a high-activity catalyst/ligand combination (e.g., Pd(dppf)Cl₂ or a Buchwald-type precatalyst) to accelerate the cross-coupling.[7]
Reaction is sluggish and incomplete Inefficient catalyst turnover or catalyst inhibition.1. Increase catalyst loading: A modest increase in the catalyst and ligand loading may improve the reaction rate. 2. Screen different ligands: Experiment with various phosphine ligands (e.g., SPhos, XPhos) to find one that promotes rapid coupling for this specific substrate. 3. Degas reagents thoroughly: Ensure all solvents and reagents are properly degassed to prevent catalyst oxidation.
Formation of homocoupled byproducts Presence of oxygen or inefficient transmetalation.1. Maintain an inert atmosphere: Rigorously exclude oxygen by using Schlenk techniques or a glovebox. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2 equivalents) can sometimes minimize homocoupling of the aryl halide.

Data Presentation

Table 1: Relative Stability of Pyridylboronic Acids to Protodeboronation
Boronic Acid TypeRelative StabilityHalf-life (t½) at pH 12, 70 °C
2-Pyridylboronic acidLow≈ 25-50 seconds (at pH 7)[1][2]
3-Pyridylboronic acid (unsubstituted) High > 1 week [1][2]
This compoundExpected to be HighData not available, but stability is anticipated to be closer to the unsubstituted 3-pyridylboronic acid.
Table 2: General Suzuki-Miyaura Coupling Conditions and Expected Yields

The following table provides a starting point for reaction conditions. Yields are highly substrate-dependent and optimization is often necessary.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield Range
Aryl BromidePd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-1004-1260-90%
Aryl ChloridePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100-11012-2440-75%
Aryl BromidePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)906-1655-85%[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound pinacol ester

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation (Undesired Side Reaction) A->B H₂O, Base, Heat D Suzuki-Miyaura Coupling (Desired Reaction) A->D Aryl Halide, Pd Catalyst, Base C 2-Ethoxy-3-fluoropyridine (Byproduct) B->C E Coupled Product D->E

Caption: Competing pathways for this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling q1 Significant Protodeboronation Observed? start->q1 s1 Use Boronic Ester Lower Temperature Weaker Base q1->s1 Yes q2 Reaction Sluggish? q1->q2 No s1->q2 s2 Increase Catalyst Loading Screen Ligands Ensure Inert Atmosphere q2->s2 Yes end Improved Yield q2->end No s2->end

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Optimizing Suzuki Coupling with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid.

Troubleshooting Guide

Low yields in Suzuki coupling reactions with this compound can arise from several factors, particularly due to its electron-deficient nature and the presence of a pyridine nitrogen. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.[1][2]- Ensure the palladium source and ligand are high purity and handled under inert conditions.[3] - For Pd(II) precatalysts (e.g., Pd(OAc)₂), ensure conditions are suitable for in-situ reduction to Pd(0).[1] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[3]
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, leading to decomposition.[3]- Thoroughly degas the solvent and reagents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles).[2][4] - Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[5][6]
Inefficient Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered.[1]- For less reactive aryl chlorides, higher temperatures and more electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often necessary.[1][2]
Significant Protodeboronation Decomposition of Boronic Acid: this compound, like other heteroaromatic boronic acids, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H).[7][8][9] This is a common side reaction that consumes the boronic acid.[9]- Use milder bases such as K₃PO₄, K₂CO₃, or CsF.[8] - Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester, which are more resistant to protodeboronation.[1] - Run the reaction at the lowest effective temperature.[1][7] - Use a highly active catalyst system to ensure the cross-coupling reaction is faster than the protodeboronation.[7][10]
pH of the Reaction Medium: Pyridylboronic acids can be particularly unstable at neutral pH due to the formation of a reactive zwitterionic species.[7][8]- While counterintuitive, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[7][8] The choice of base is therefore critical.
Formation of Side Products Homocoupling: Formation of biaryl products from the coupling of two aryl halides or two boronic acids.- Ensure a strictly inert atmosphere to prevent oxygen-promoted homocoupling.[7] - Adjust the stoichiometry; a slight excess of the boronic acid may minimize aryl halide homocoupling.[7] - Optimize the reaction temperature, as lower temperatures may reduce the rate of homocoupling.[7]
Incomplete Reaction Poor Reagent Solubility: One or more components (e.g., the base) may not be sufficiently soluble in the chosen solvent.- Ensure the chosen base is finely powdered.[11] - Consider solvent systems known to improve solubility, such as dioxane/water or THF/water mixtures.[1][4]
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially deactivating the catalyst.[12]- The use of bulky, electron-rich ligands can sometimes mitigate this effect by sterically hindering the coordination of the pyridine nitrogen to the palladium center.[5]

Frequently Asked Questions (FAQs)

Q1: What are the initial checks if my Suzuki coupling with this compound fails?

A1: When a Suzuki coupling reaction fails to give the desired product, start by verifying the following:

  • Catalyst Activity: Ensure your palladium catalyst and any associated ligands are active and have been stored correctly.[3]

  • Inert Atmosphere: Confirm that the reaction was performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.[2][3]

  • Reagent Quality: Check the purity and integrity of your boronic acid, aryl halide, base, and solvent.

  • Reaction Temperature: Ensure the reaction was heated to the appropriate temperature, as some less reactive coupling partners may require more forcing conditions.[1]

Q2: How does the fluorine substituent on the pyridine ring affect the reactivity of this compound?

A2: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the boronic acid and its rate of transmetalation.[13] This can make the transmetalation step slower. A highly active catalyst system is often required to achieve good yields with such electron-deficient boronic acids.[14][15]

Q3: Which palladium catalysts and ligands are recommended for this type of coupling?

A3: For challenging substrates like electron-deficient heteroarylboronic acids, modern catalyst systems are often superior to traditional ones like Pd(PPh₃)₄. Consider using:

  • Palladium Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are often highly effective as they are stable and generate the active Pd(0) species reliably.[3][4]

  • Ligands: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[2][5] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[16][17] For this compound, which is prone to protodeboronation, a careful choice of base is necessary. While strong bases can promote the desired reaction, they might also accelerate the decomposition of the boronic acid.[1] Good starting points are moderately strong, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][18]

Q5: What solvent systems are most effective for this reaction?

A5: The choice of solvent affects the solubility of the reagents and the stability of the intermediates.[7] Common and effective solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as:

  • 1,4-Dioxane / Water

  • Tetrahydrofuran (THF) / Water

  • Toluene / Water

Anhydrous conditions can also be employed, particularly if water-sensitive functional groups are present.[1]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The specific conditions may need to be adjusted based on the reactivity of the aryl halide coupling partner.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure: [3]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1 to 0.5 M with respect to the aryl halide.[2]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]

Data Presentation: Representative Yields under Various Conditions

The following table summarizes representative yields for the Suzuki coupling of this compound with a generic aryl bromide under different conditions to illustrate the impact of key parameters.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10045
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10078
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene/H₂O11085
XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O9092
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10072

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B + Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C + Ar'-B(OR)3- D Reductive Elimination C->D D->A + Ar-Ar' ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)3- (Activated Boronate) ArAr Ar-Ar' (Coupled Product) Base Base (e.g., K3PO4) BoronicAcid Ar'-B(OH)2 BoronicAcid->ArB + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow prep 1. Preparation Add aryl halide, boronic acid, base, and catalyst to vial. inert 2. Inert Atmosphere Seal, evacuate, and backfill with Argon/Nitrogen. prep->inert solvent 3. Solvent Addition Add degassed solvent via syringe. inert->solvent reaction 4. Reaction Heat to desired temperature with stirring. solvent->reaction monitor 5. Monitoring Track progress via TLC or LC-MS. reaction->monitor workup 6. Workup Cool, dilute, and perform aqueous extraction. monitor->workup purify 7. Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: A general experimental workflow for Suzuki coupling reactions.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system active? (Catalyst, Ligand, Inert Atmosphere) start->check_catalyst check_conditions Are reaction conditions optimal? (Base, Solvent, Temperature) check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst & Ligand - Use pre-catalyst - Screen bulky, electron-rich ligands check_catalyst->optimize_catalyst No check_side_reactions Are side reactions occurring? (Protodeboronation, Homocoupling) check_conditions->check_side_reactions Yes optimize_conditions Optimize Base, Solvent & Temp. - Screen stronger bases - Use Dioxane/Water - Increase temperature check_conditions->optimize_conditions No mitigate_side_reactions Mitigate Side Reactions - Use milder/different base - Use boronic ester - Lower temperature check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->success optimize_conditions->success mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in cross-coupling reactions. The following information is designed to help you anticipate and resolve common side reactions and experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

Users of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling, may encounter several common issues. This guide provides a systematic approach to identifying and resolving these problems.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be deactivated.Ensure the use of a fresh, active palladium precatalyst or a Pd(0) source. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[1]
2. Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is slow.The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred for heteroaryl boronic acids to minimize side reactions.[2] The presence of water can be crucial for the efficacy of certain bases like K₃PO₄.[3]
3. Protodeboronation: The boronic acid is being consumed by a side reaction that replaces the boronic acid group with a hydrogen atom.[4]See the detailed section on preventing protodeboronation below. Strategies include using anhydrous solvents, optimizing the base, or converting the boronic acid to a more stable ester or trifluoroborate salt.[2][5]
Formation of 2-Ethoxy-3-fluoropyridine (Protodeboronation Product) 1. Presence of Protic Solvents/Water: Water can facilitate the cleavage of the C-B bond.[2]Use rigorously dried, anhydrous solvents.[2][5]
2. Inappropriate Base: Strong bases can accelerate the rate of protodeboronation.[6]Employ milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
3. Prolonged Reaction Time/High Temperature: These conditions can increase the likelihood of boronic acid decomposition.Monitor the reaction closely and aim for the shortest possible reaction time. Consider lowering the reaction temperature.[5]
Formation of Bis(6-ethoxy-5-fluoropyridin-3-yl) (Homocoupling Product) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]Thoroughly degas all solvents and reagents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction setup and duration.[1]
2. Inefficient Catalyst System: A slow cross-coupling reaction can allow for competing side reactions like homocoupling.Screen different palladium catalysts and ligands. Buchwald ligands, for example, are often effective for challenging couplings.[3][7]
Inconsistent Reaction Results 1. Boronic Acid Quality/Stability: Boronic acids can degrade upon storage.Store this compound in a cool, dry place.[8] Consider converting it to a more stable pinacol ester or trifluoroborate salt for long-term storage and use.
2. Variability in Reagent Quality: The purity and dryness of solvents, bases, and other reagents can significantly impact the reaction outcome.Use high-purity reagents and ensure solvents are properly dried and degassed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[4][9] Protodeboronation results in the formation of 2-Ethoxy-3-fluoropyridine, where the boronic acid moiety is replaced by a hydrogen atom.[4] This is a common issue with heteroaryl boronic acids, especially under aqueous basic conditions.[2] Homocoupling leads to the formation of a bipyridyl dimer, bis(6-ethoxy-5-fluoropyridin-3-yl), and is often promoted by the presence of oxygen.[1]

Q2: How does the electronic nature of this compound affect its reactivity and stability?

A2: The pyridine ring is inherently electron-deficient, which can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle with an aryl halide partner more favorable.[10][11] However, the fluorine atom further withdraws electron density, which can increase the susceptibility of the boronic acid to protodeboronation.[12] Conversely, the ethoxy group is electron-donating, which may help to partially mitigate this effect and can influence the rate of transmetalation.

Q3: Should I use this compound directly, or is it better to use a derivative like a pinacol ester or a trifluoroborate salt?

A3: For improved stability and to minimize side reactions, particularly protodeboronation, it is often advantageous to use a derivative.[2]

  • Pinacol esters are generally more stable to storage and less prone to premature decomposition under reaction conditions.[2]

  • Potassium trifluoroborate salts are also highly stable, crystalline solids that slowly release the boronic acid in situ, keeping its concentration low and thus reducing the rate of side reactions.[2][13]

While boronic acids can be more reactive and have a higher atom economy, their instability can be a significant drawback.[10]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, and for some similar compounds, storage at 2-8°C under dry conditions is specified.[8] Proper storage is crucial to prevent degradation and ensure reproducible results.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol for Conversion to a Pinacol Ester

Reagents:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the boronic acid and pinacol in the solvent in a round-bottom flask.

  • Heat the mixture at reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting pinacol ester can often be used without further purification.

Visualizations

Suzuki_Cycle_Side_Reactions cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII 1 OxAdd Oxidative Addition (Ar-X) PdII_Pyr Ar-Pd(II)-Pyr PdII->PdII_Pyr 2 Transmetal Transmetalation (Pyr-B(OH)2 + Base) PdII_Pyr->Pd0 Regeneration Product Ar-Pyr PdII_Pyr->Product 3 RedElim Reductive Elimination BoronicAcid This compound BoronicAcid->PdII Desired Path Protodeboronation Protodeboronation (+ H+) BoronicAcid->Protodeboronation Homocoupling Homocoupling (+ O2, Pd) BoronicAcid->Homocoupling SideProduct1 2-Ethoxy-3-fluoropyridine Protodeboronation->SideProduct1 SideProduct2 Bipyridyl Dimer Homocoupling->SideProduct2 Troubleshooting_Workflow Start Low/No Product Yield Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling Check_Protodeboronation->Check_Homocoupling No Yes_Proto Yes Check_Protodeboronation->Yes_Proto Yes Check_SM Starting Material Recovery? Check_Homocoupling->Check_SM No Yes_Homo Yes Check_Homocoupling->Yes_Homo Yes Yes_SM Yes Check_SM->Yes_SM Yes Sol_Proto Optimize Base (milder) Use Anhydrous Solvents Use Boronic Ester/Trifluoroborate Yes_Proto->Sol_Proto Sol_Homo Degas Solvents Thoroughly Maintain Inert Atmosphere Optimize Catalyst System Yes_Homo->Sol_Homo Sol_SM Check Catalyst Activity Screen Ligands/Bases Increase Temperature Yes_SM->Sol_SM

References

Technical Support Center: Purification of Products from (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. The focus is on the purification of products from reactions, primarily the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most common reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds, typically between the pyridyl group of the boronic acid and an aryl or heteroaryl halide.

Q2: What are the common impurities I might encounter after a Suzuki-Miyaura reaction with this compound?

A2: Common impurities include:

  • Homocoupled product of the boronic acid: This results from the coupling of two molecules of this compound.

  • Protodeboronated starting material: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 6-ethoxy-5-fluoropyridine. This is a common side reaction with heteroaryl boronic acids.

  • Residual palladium catalyst: The palladium catalyst used in the reaction can sometimes be difficult to remove completely.

  • Byproducts from the ligand: If a phosphine-based ligand is used, impurities derived from the ligand can be generated.

  • Unreacted starting materials: Incomplete reactions will leave residual boronic acid and the coupling partner.

Q3: My Suzuki-Miyaura reaction is not working or giving a low yield. What should I check first?

A3: When a Suzuki-Miyaura coupling fails or provides a low yield, consider the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base: The choice and quality of the base are crucial. Ensure the base is anhydrous if required and that it is strong enough to facilitate transmetalation.

  • Solvent: The solvent should be anhydrous and degassed. The presence of water can affect the reaction, although some Suzuki-Miyaura reactions tolerate or even require water.

Q4: How can I remove the palladium catalyst from my final product?

A4: Residual palladium can often be removed by:

  • Silica gel chromatography: The palladium catalyst and its decomposition products often adhere strongly to silica gel.

  • Treatment with a scavenger: There are commercially available scavengers designed to bind to and remove residual palladium.

  • Activated carbon treatment: Stirring the product solution with activated carbon can help adsorb the palladium catalyst.

  • Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove some of the precipitated palladium.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of products from reactions involving this compound.

Issue Possible Cause(s) Troubleshooting & Optimization
Low to No Product Formation 1. Inactive Catalyst2. Inefficient Reduction of Pd(II) Precatalyst3. Oxygen in the Reaction4. Unstable Boronic Acid (Protodeboronation)5. Inappropriate Base or Solvent1. Use a fresh batch of catalyst and ligand.2. Consider using a Pd(0) source directly or a more efficient precatalyst.3. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.4. Use milder reaction conditions (lower temperature, weaker base if possible). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).5. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, with or without water).
Presence of a Significant Amount of Homocoupled Boronic Acid 1. Oxygen in the reaction mixture leading to oxidation of the Pd(0) catalyst to Pd(II), which promotes homocoupling.2. Inefficient oxidative addition of the aryl halide.1. Improve degassing procedures.2. Use a more reactive aryl halide (I > Br > Cl) or a more active catalyst system.
Difficulty in Separating the Product from Starting Materials by Chromatography 1. Similar polarity of the product and starting materials.2. Co-elution of the product with byproducts.1. Optimize the solvent system for your column chromatography. A shallow gradient or isocratic elution might be necessary.2. Consider using a different stationary phase (e.g., alumina) or a different purification technique like recrystallization or preparative HPLC.
Product is an Oil or Fails to Crystallize 1. Presence of impurities.2. The product is inherently an oil at room temperature.1. Re-purify the product using a different method to remove impurities that may be inhibiting crystallization.2. If the product is an oil, ensure it is pure by NMR and LC-MS. If it is a salt, consider converting it to the freebase (or vice versa) which might be crystalline.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of pyridylboronic acids analogous to this compound. This data should be used as a reference for optimizing your own reactions.

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole2-Fluoropyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1200.2585
2-Bromopyridine2-Chloro-5-pyridylboronic acidPd(PPh₃)₄Na₂CO₃DMF801265
1-Bromo-4-chlorobenzene2-Methoxy-5-pyridylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O1001692
3-Bromoquinoline2-Methoxy-3-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux878

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water Extraction) start->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography fractions Collect and Combine Product Fractions chromatography->fractions final_concentrate Concentrate Pure Fractions fractions->final_concentrate product Pure Product final_concentrate->product

Caption: A typical workflow for the purification of a Suzuki-Miyaura coupling product.

Technical Support Center: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings, with a focus on stability-related problems.

Question 1: My Suzuki-Miyaura coupling reaction using this compound is giving low to no yield of the desired product. What are the likely causes related to the boronic acid's stability?

Answer:

Low or no yield in Suzuki-Miyaura reactions involving heteroaryl boronic acids like this compound is frequently linked to its instability. Several factors could be at play:

  • Protodeboronation: This is a major degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture and base.[1][2] The electron-deficient nature of the pyridine ring can make it susceptible to this side reaction.

  • Oxidative Degradation: Boronic acids can be sensitive to air and undergo oxidation, which degrades the starting material.[1]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and a stalled reaction.[3]

  • Poor Reagent Quality: The boronic acid may have degraded during storage. It is crucial to use high-purity, fresh, or properly stored material.

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting your reaction, assess the purity of your this compound, ideally by ¹H NMR or LC-MS.

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents to minimize protodeboronation.[1]

  • Optimize Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][3] If protodeboronation is suspected, a milder base like KF might be beneficial.[1]

  • Degas Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove oxygen and prevent oxidative degradation of the boronic acid and the palladium catalyst.[1]

  • Consider a More Stable Boronic Acid Surrogate: If instability remains an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can be used directly in the coupling reaction.[4]

Question 2: I am observing inconsistent results and poor reproducibility in my experiments. Could this be related to the stability of this compound?

Answer:

Yes, inconsistent results are a classic sign of reagent instability. The degradation of this compound can vary depending on minor differences in experimental setup and handling, leading to poor reproducibility.

Key Factors Contributing to Inconsistent Results:

  • Storage Conditions: Improper storage, such as exposure to moisture and air, can lead to varying degrees of degradation between different batches or even within the same bottle over time.

  • Handling Procedures: Variations in how the reagent is handled in the laboratory (e.g., time exposed to air, use of non-inert atmosphere) can significantly impact its quality.

  • Solvent Quality: The presence of water or other impurities in solvents can accelerate degradation.

Recommendations for Improving Reproducibility:

  • Standardize Storage: Store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. A desiccator or a glovebox is ideal.

  • Implement Strict Handling Protocols: Weigh and dispense the boronic acid quickly, minimizing its exposure to the atmosphere. Use of a glovebox or glove bag for handling is highly recommended.

  • Use High-Purity, Dry Solvents: Always use freshly dried and degassed solvents for your reactions.

Question 3: How can I improve the shelf-life and stability of this compound in the lab?

Answer:

Enhancing the stability of this compound, a heteroaryl boronic acid, is crucial for obtaining reliable experimental results. The most effective strategies involve converting it into a more stable derivative.

Stabilization Strategies:

  • Formation of Boronic Esters (e.g., Pinacol Esters): Boronic acids can be easily converted to their corresponding pinacol esters by reacting them with pinacol. These esters are generally more stable to air and moisture and are often crystalline solids that are easier to handle and purify. They can be used directly in many cross-coupling reactions.

  • Formation of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, and crystalline solids. They are compatible with a wide range of reaction conditions and can slowly release the free boronic acid in situ during the reaction.

  • Complexation with Diethanolamine: Reacting the boronic acid with diethanolamine forms a stable, crystalline complex.[4] These complexes are air- and water-stable and can be used directly in Suzuki-Miyaura coupling reactions, often with the aid of a protic solvent.[4]

Quantitative Stability Data

At present, specific quantitative stability data for this compound under various conditions (e.g., pH, temperature, different solvents) is not extensively available in peer-reviewed literature. However, the table below provides a general overview of the expected stability of heteroaryl boronic acids and their derivatives based on established chemical principles.

Derivative FormStorage ConditionExpected StabilityKey Considerations
Free Boronic Acid Room Temp, AirLow to ModerateProne to protodeboronation and oxidation.[1]
Inert Atmosphere, -20°CModerate to HighRecommended for short to medium-term storage.
Pinacol Ester Room Temp, AirHighSignificantly more stable than the free boronic acid.
MIDA Boronate Room Temp, AirVery HighExcellent for long-term storage and use in slow-release applications.
Diethanolamine Complex Room Temp, AirHighCrystalline and easy to handle solid.[4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To quantitatively monitor the degradation of this compound over time under specific stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Appropriate buffers for pH control (e.g., phosphate or acetate buffers)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. To each vial, add the desired stressor (e.g., aqueous buffer of a specific pH, an oxidizing agent like H₂O₂, or incubate at an elevated temperature).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, dilute if necessary with the mobile phase, and inject it into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the boronic acid has significant absorbance (e.g., determined by a UV scan).

  • Data Analysis: Monitor the peak area of the parent boronic acid peak over time. The appearance of new peaks indicates degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate.

Protocol 2: In-situ Stabilization of this compound via Diethanolamine Complexation

Objective: To prepare a stable diethanolamine complex of this compound for use in cross-coupling reactions.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM) or other suitable solvent

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.

  • Precipitation: A white precipitate of the diethanolamine complex should form. Continue stirring the slurry for 15-30 minutes to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold dichloromethane and dry it under vacuum.

  • Confirmation: The formation of the complex can be confirmed by techniques such as NMR spectroscopy. The resulting stable solid can be stored and used directly in subsequent reactions.[4]

Visualizations

TroubleshootingWorkflow start Low Yield or Failed Reaction check_reagent Check Boronic Acid Quality (NMR, LC-MS) start->check_reagent degraded Reagent Degraded? check_reagent->degraded purify Purify or Use Fresh Reagent degraded->purify Yes check_conditions Review Reaction Conditions degraded->check_conditions No retry_reaction Retry Reaction with Optimized Conditions and/or Stabilized Reagent purify->retry_reaction anhydrous Anhydrous Conditions? check_conditions->anhydrous dry_solvents Use Dry Solvents & Reagents anhydrous->dry_solvents No degassed Degassed System? anhydrous->degassed Yes dry_solvents->retry_reaction degas_mixture Thoroughly Degas Reaction Mixture degassed->degas_mixture No optimize_base Optimize Base (e.g., K₃PO₄, KF) degassed->optimize_base Yes degas_mixture->retry_reaction stabilize Consider Boronic Acid Stabilization optimize_base->stabilize esterification Form Pinacol Ester or MIDA Boronate stabilize->esterification dea_complex Form Diethanolamine Complex stabilize->dea_complex esterification->retry_reaction dea_complex->retry_reaction

Caption: Troubleshooting workflow for low-yield reactions.

StabilityStudyWorkflow start Define Stability Study Parameters (Stressors: pH, Temp, Light, Oxidant) prep_samples Prepare Boronic Acid Solutions (in appropriate solvents/buffers) start->prep_samples expose Expose Samples to Defined Stress Conditions prep_samples->expose timepoint Sample at Pre-defined Time Points (t=0, t=x, t=y...) expose->timepoint analyze Analyze Samples (HPLC, LC-MS, NMR) timepoint->analyze data Quantify Degradation & Identify Degradants analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the electron-deficient heteroaryl boronic acid, (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with this compound challenging?

A1: The coupling of this compound is considered difficult due to a combination of electronic and structural factors inherent to this substrate:

  • Electron-Deficient Pyridine Ring: The fluorine and nitrogen atoms withdraw electron density from the pyridine ring, making the boronic acid less nucleophilic. This slows down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]

  • Protodeboronation: Heteroaryl boronic acids, especially those containing nitrogen, are susceptible to protodeboronation. This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material.[2][3] This can be exacerbated by the presence of aqueous bases.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[3][4]

Q2: What are the initial checks I should perform if my reaction fails or gives a low yield?

A2: For a failing or low-yielding reaction, a systematic check of the following is recommended:

  • Inert Atmosphere: Ensure that the reaction has been set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[5]

  • Solvent and Reagent Quality: Verify that all solvents are anhydrous and have been thoroughly degassed. Ensure the purity and stability of your boronic acid, as they can degrade over time.[5]

  • Catalyst Activity: Use a fresh batch of palladium catalyst and ligand. Some palladium precatalysts are air-sensitive and can lose activity upon storage.[5]

  • Base Quality: Ensure the base is finely powdered and dry, especially for anhydrous reactions. The choice and quality of the base are critical for activating the boronic acid.[5]

Q3: How can I minimize the protodeboronation of this compound?

A3: To mitigate protodeboronation, several strategies can be employed:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[4][6]

  • Anhydrous Conditions: The use of rigorously dried solvents and reagents can significantly reduce protodeboronation, as water is a common proton source for this side reaction.[5]

  • Choice of Base: While a base is necessary, strong aqueous bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, or fluoride sources like CsF.[3]

  • "Slow-Release" Strategies: Employing boronic acid surrogates like MIDA boronates can maintain a low concentration of the free, unstable boronic acid in the reaction mixture, thus favoring the desired cross-coupling over decomposition.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki-Miyaura coupling of this compound.

Problem 1: Low to No Product Formation with Unreacted Starting Materials
Potential Cause Suggested Solution
Inefficient Oxidative Addition The C-X bond of your coupling partner (aryl halide/triflate) is not being effectively cleaved by the palladium catalyst. Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald G3/G4 precatalyst).[4][5]
Slow Transmetalation The electron-deficient nature of the pyridine boronic acid is hindering the transfer of the aryl group to the palladium center. Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species. Increasing the reaction temperature may also be beneficial.[5]
Catalyst Deactivation The pyridine nitrogen is inhibiting the palladium catalyst. Employ bulky ligands (e.g., Buchwald-type biarylphosphines) that can sterically shield the metal center from coordination by the pyridine nitrogen.[4]
Problem 2: Significant Formation of Protodeboronation Byproduct
Potential Cause Suggested Solution
Presence of Water Water is acting as a proton source. Switch to strictly anhydrous conditions. Use freshly dried solvents and ensure all glassware is oven-dried.[5]
Base-Mediated Decomposition The base is too harsh or is in an aqueous solution. Use a milder, non-hydroxide base like K₃PO₄, K₂CO₃, or CsF. Running the reaction under anhydrous conditions is also recommended.
Inherent Instability of Boronic Acid The boronic acid is inherently unstable under the reaction conditions. Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt, which are more stable.[6]
Problem 3: Formation of Homocoupled Boronic Acid Product (Bipyridine)
Potential Cause Suggested Solution
Presence of Oxygen Oxygen is promoting the oxidative homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed by performing several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[5]
Inefficient Reduction of Pd(II) Precatalyst If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species, leading to side reactions. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that is known to rapidly generate the active catalytic species.[5]

Data Presentation: Catalyst Systems for Analogous Couplings

While specific data for this compound is not extensively available, the following table summarizes effective conditions for the Suzuki-Miyaura coupling of structurally similar electron-deficient and/or fluorinated heteroaryl boronic acids. This data can serve as a strong starting point for reaction optimization.

Boronic Acid/Ester Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
2-Thiopheneboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10074[7]
2-Furanylboronic acid4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄n-Butanol10095[6]
2-Thiophenylboronic acid4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄n-Butanol10098[6]
Potassium Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃THF/H₂O8092[6]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ (aq)1,4-DioxaneReflux69[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Thermal Conditions

This protocol is a generalized starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) for three cycles.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, or toluene) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

  • Vial Preparation: In a 10 mL microwave vial containing a stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl boronate Ar'-B(OR)3- (Activated Boronic Acid) boronate->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->boronate base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Verify Inert Atmosphere, Reagent Purity, & Degassing start->check_conditions sm_present Starting Materials Largely Unreacted? check_conditions->sm_present Conditions OK protodeboronation Significant Protodeboronation? sm_present->protodeboronation No solution1 Use More Active Catalyst: - Buchwald Ligands (SPhos, XPhos) - Modern Precatalyst (G3/G4) - Increase Temperature sm_present->solution1 Yes solution2 Use Stronger Base: - K3PO4, Cs2CO3 sm_present->solution2 Yes homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution3 Switch to Boronic Ester: - Pinacol or MIDA Ester - Use Anhydrous Conditions - Optimize Base (K2CO3, KF) protodeboronation->solution3 Yes solution4 Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst homocoupling->solution4 Yes end Re-run Optimized Reaction homocoupling->end No solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting difficult Suzuki-Miyaura couplings.

References

Technical Support Center: Suzuki Reaction of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in Suzuki coupling?

A1: this compound possesses a nuanced electronic profile. The ethoxy group at the 6-position is electron-donating, which generally enhances the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1] However, the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring are electron-withdrawing. This electron deficiency can slow down the transmetalation step and increase the risk of side reactions like protodeborylation.[2] Therefore, careful optimization of reaction conditions, particularly the choice of base, is crucial for a successful coupling.

Q2: Which type of base is generally recommended for the Suzuki coupling of this boronic acid?

A2: For electron-deficient pyridylboronic acids, a range of bases can be effective, with the optimal choice being substrate-dependent. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed in Suzuki-Miyaura reactions.[2][3] Stronger bases such as hydroxides (e.g., NaOH, KOH) can also be used, but they may increase the likelihood of side reactions.[3] For challenging couplings involving pyridyl substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or sometimes weaker bases like potassium fluoride (KF) have proven effective.[2]

Q3: My reaction is showing low to no yield. What are the primary troubleshooting steps?

A3: Low or no yield in a Suzuki coupling can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[2] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this issue.[2]

  • Inefficient Transmetalation: As an electron-deficient boronic acid, the transmetalation step might be slow.[2] Screening different bases is a critical step to address this.

  • Protodeborylation: The C-B bond of the pyridylboronic acid can be cleaved by proton sources, especially at elevated temperatures in the presence of water.[2] Using anhydrous solvents and milder reaction conditions can help minimize this side reaction.[2]

  • Purity of Reagents: Ensure the boronic acid, aryl halide, and solvents are pure and dry, and that the palladium catalyst is active.

Q4: I am observing significant formation of a homocoupled byproduct from my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst inhibition by pyridine nitrogen.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Consider using a higher catalyst loading (e.g., 3-5 mol%).[2]
Slow transmetalation due to the electron-deficient nature of the boronic acid.Screen a variety of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. The addition of a small amount of water may be beneficial with K₃PO₄ under anhydrous conditions.[2]
Protodeborylation of the boronic acid.Use anhydrous solvents and consider milder bases like NaHCO₃ or KHCO₃. Lowering the reaction temperature and shortening the reaction time may also be beneficial.[2]
Formation of Homocoupled Byproduct Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.
Formation of Dehalogenated Byproduct The aryl halide undergoes dehalogenation.Optimize reaction parameters such as temperature, base, and solvent to favor the cross-coupling pathway. A milder base or lower temperature might be necessary.
Inconsistent Results Impure or degraded boronic acid.Use fresh, high-purity this compound. Consider converting it to a more stable derivative like a pinacol ester or a trifluoroborate salt for storage and use.

Data Presentation: Effect of Base on Suzuki Coupling Yield

Base Typical Solvent Expected Yield (%) Notes
K₃PO₄Toluene/H₂O or Dioxane/H₂O70-95Often a robust choice for challenging Suzuki couplings. The presence of water can be beneficial.[2]
Cs₂CO₃THF or Dioxane65-90A strong and effective base that can accelerate slow reactions.[3]
K₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O50-85A common and cost-effective base, though it may be less effective for this specific substrate compared to K₃PO₄ or Cs₂CO₃.
Na₂CO₃DMF or Toluene/EtOH/H₂O40-75Generally effective, but yields can be variable depending on the specific substrates.[4]
KFDioxane40-70Fluoride ions can play a unique role in activating the boronic acid, but it may be a weaker base for this system.[2]
NaOHToluene/H₂O30-60A strong base that can promote the reaction but also increases the risk of side reactions like hydrolysis of the ethoxy group or deborylation.[3]

Note: Yields are estimates and will vary depending on the specific aryl halide, catalyst, ligand, temperature, and reaction time.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR')_2 + Base) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Reaction check_catalyst 1. Check Catalyst System - Active Pd source? - Appropriate ligand? start->check_catalyst optimize_catalyst Action: - Use fresh catalyst/ligand - Screen bulky, electron-rich ligands check_catalyst->optimize_catalyst No check_base 2. Evaluate Base - Is the base strong enough? - Is it soluble? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: - Screen different bases (K3PO4, Cs2CO3) - Adjust solvent/water content check_base->optimize_base No check_conditions 3. Assess Reaction Conditions - Anhydrous/degassed? - Temperature too high/low? check_base->check_conditions Yes optimize_base->check_conditions optimize_conditions Action: - Ensure inert atmosphere - Optimize temperature and reaction time check_conditions->optimize_conditions No success Successful Coupling check_conditions->success Yes optimize_conditions->success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

References

Technical Support Center: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in their experiments. The information is designed to address specific issues that may be encountered, with a focus on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C). This minimizes degradation from moisture and oxygen, which can lead to protodeboronation.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the most common causes?

A2: Low yields in Suzuki-Miyaura couplings involving pyridylboronic acids are often attributed to several factors:

  • Protodeboronation: The undesired cleavage of the C-B bond, which is a common side reaction for heteroaryl boronic acids.

  • Suboptimal Solvent Choice: The solubility of reactants and the stabilization of intermediates are highly dependent on the solvent system.

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for activating the C-X bond and facilitating the cross-coupling.

  • Inappropriate Base: The base plays a key role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.

Q3: How does the fluorine substituent on the pyridine ring affect the reactivity of the boronic acid?

A3: The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring. This can enhance the reactivity of the boronic acid in some cases by making the boronic acid group more electrophilic and potentially facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Q4: Can I use microwave irradiation to accelerate my Suzuki-Miyaura reaction with this boronic acid?

A4: Yes, microwave-assisted synthesis is a highly effective method for accelerating Suzuki-Miyaura reactions. It can drastically reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and improved yields.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Inefficient Catalyst Activation Ensure the use of a suitable palladium catalyst and ligand system. For challenging couplings with heteroarylboronic acids, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.
Poor Solubility of Reagents The choice of solvent is critical. A mixture of a polar aprotic solvent and water (e.g., dioxane/water 4:1) often improves the solubility of both the boronic acid and the inorganic base, leading to better yields.[2][3]
Incorrect Base Selection The base is crucial for activating the boronic acid. If standard bases like K₂CO₃ are ineffective, consider screening other bases such as K₃PO₄ or Cs₂CO₃.
Low Reaction Temperature Increasing the reaction temperature, especially when using less reactive aryl chlorides, can help overcome the activation energy barrier for oxidative addition.
Issue 2: Significant Protodeboronation (Replacement of Boronic Acid with Hydrogen)
Possible Cause Recommended Solution
Presence of Water While aqueous mixtures can be beneficial, excessive water can promote protodeboronation. If this side reaction is significant, consider using anhydrous solvents and reagents.
Harsh Basic Conditions Strong bases can accelerate protodeboronation. Using milder bases like KF or K₃PO₄ may be beneficial.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to high temperatures and basic conditions.
Instability of the Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are more resistant to premature decomposition.
Issue 3: Formation of Homocoupled Byproducts
Possible Cause Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Inefficient Catalyst Reduction If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this.

Data Presentation

The following table summarizes the effect of different solvent systems on the yield of a Suzuki-Miyaura cross-coupling reaction between a sulfonyl fluoride and a thiopheneboronic acid pinacol ester, which can provide insights into solvent selection for reactions with this compound.

Solvent System Temperature (°C) Yield (%)
Toluene1005
Toluene/H₂O (4:1)10040
Dioxane10039
Dioxane/H₂O (4:1) 100 74
DMF10022
Diglyme10042
Acetonitrile6542
Isopropanol6542
Ethanol6511

Data adapted from a study on a similar Suzuki-Miyaura cross-coupling reaction.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of an aryl halide with this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[4]

Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general method for rapid, microwave-assisted Suzuki-Miyaura coupling.

  • Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 15 minutes).

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[1]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid (6-Ethoxy-5-fluoropyridin-3-yl)B(OH)2 + Base Boronic_Acid->Transmetalation Troubleshooting_Workflow start Low Yield in Suzuki Coupling protodeboronation Significant Protodeboronation? start->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution1 Use Anhydrous Conditions Use Milder Base (KF) Convert to Pinacol Ester protodeboronation->solution1 Yes catalyst_issue Catalyst/Ligand Inactive? homocoupling->catalyst_issue No solution2 Degas Solvents Thoroughly Use Pd(0) Catalyst homocoupling->solution2 Yes solvent_base_issue Solvent/Base Suboptimal? catalyst_issue->solvent_base_issue No solution3 Screen Ligands (e.g., SPhos) Use Pre-catalyst catalyst_issue->solution3 Yes solution4 Use Dioxane/Water (4:1) Screen Bases (K3PO4, Cs2CO3) solvent_base_issue->solution4 Yes end Improved Yield solvent_base_issue->end No solution1->end solution2->end solution3->end solution4->end

References

Removal of boron impurities from (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of boron impurities from reactions involving (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common boron-containing impurities I might encounter in my reaction?

A1: Besides unreacted this compound, you may also encounter its anhydride, a cyclic trimer known as a boroxine. Additionally, various boron salts and complexes can form depending on the reaction and workup conditions.

Q2: My NMR spectrum shows broad peaks for my boronic acid. Is this normal?

A2: Broad peaks in the NMR spectrum of a boronic acid can be indicative of the presence of the corresponding boroxine anhydride in equilibrium with the monomeric boronic acid. This is a common observation for many boronic acids.

Q3: I am observing significant protodeboronation of my this compound. What can I do to minimize this?

A3: Protodeboronation, the cleavage of the C-B bond, can be catalyzed by both acidic and basic conditions. To minimize this side reaction, it is advisable to perform aqueous workups at or near neutral pH. If your product is stable, consider minimizing the exposure time to strongly acidic or basic aqueous solutions.

Q4: How can I detect and quantify the level of boron impurities in my final product?

A4: Several analytical techniques can be employed for the detection and quantification of boron impurities. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of the desired product and detecting organic impurities. To specifically quantify trace amounts of boron, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or colorimetric methods using reagents like curcumin can be utilized.

Troubleshooting Guides

This section provides structured guidance for overcoming common challenges encountered during the purification of products from reactions involving this compound.

Issue 1: Residual Boronic Acid in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of this compound.

  • Elemental analysis indicates a higher than expected boron content.

Logical Troubleshooting Workflow:

G start Residual Boronic Acid Detected extraction Optimize Extractive Workup start->extraction Initial Purification Step chromatography Refine Chromatography extraction->chromatography If extraction is insufficient recrystallization Attempt Recrystallization extraction->recrystallization If product is crystalline volatile_borate Volatile Borate Ester Formation extraction->volatile_borate Alternative for stubborn cases end Boron Impurity Removed chromatography->end Successful Separation recrystallization->end Successful Purification volatile_borate->end

Caption: Troubleshooting workflow for residual boronic acid.

Troubleshooting Steps and Solutions:

Step Action Rationale Expected Outcome
1. Extractive Workup Perform a basic aqueous wash (e.g., with 1 M NaOH or saturated NaHCO₃ solution).Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts, which will partition into the aqueous layer.[1]The majority of the unreacted boronic acid is removed from the organic phase containing your product.
2. Chromatography If extractive workup is insufficient, consider silica gel chromatography. For polar products, a mobile phase of CH₂Cl₂-MeOH (e.g., 10:1 or 5:1) may be effective.[2]The polarity difference between the desired product and the boronic acid allows for separation on a stationary phase.The boronic acid is separated from the desired product, yielding a purer compound.
3. Recrystallization If your product is a solid, attempt recrystallization from a suitable solvent system.The boronic acid impurity may have different solubility properties than your product, allowing for its removal upon crystallization.The purified product crystallizes out, leaving the boronic acid impurity in the mother liquor.
4. Volatile Borate Ester Formation For stubborn cases, dissolve the crude product in methanol and evaporate the solvent under reduced pressure. Repeat this process several times.Boronic acids react with methanol to form volatile trimethyl borate, which can be removed by evaporation.[3]The boron impurity is removed as a volatile ester, purifying the non-volatile product.
Issue 2: Presence of Boroxine Anhydride

Symptoms:

  • Broad peaks in the ¹H NMR spectrum of the product, corresponding to the aromatic protons of the pyridinyl boronic acid moiety.

  • Mass spectrometry data may show peaks corresponding to the trimeric boroxine.

Logical Relationship Diagram:

G boronic_acid This compound boroxine Boroxine Anhydride boronic_acid->boroxine Dehydration / Hydrolysis water Water

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Troubleshooting Steps and Solutions:

Step Action Rationale Expected Outcome
1. Hydrolysis During workup, ensure the presence of water. Dissolve the crude product in a solvent mixture containing water and stir.Boroxine formation is a reversible dehydration reaction. The addition of water will shift the equilibrium back towards the monomeric boronic acid.The boroxine is hydrolyzed back to the boronic acid, which can then be removed by the methods described in Issue 1.
2. Recrystallization from Aqueous Solvents If applicable, recrystallize the crude material from a solvent system containing water (e.g., ethanol/water).The presence of water in the recrystallization solvent will favor the formation of the monomeric boronic acid, which may have different crystallization properties than the desired product.The desired product crystallizes in a pure form, free of the boroxine.

Experimental Protocols

The following are generalized protocols that can be adapted for the removal of boron impurities from reactions involving this compound.

Protocol 1: Basic Extractive Workup

Objective: To remove unreacted this compound from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the wash with 1 M NaOH solution one more time.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product, now depleted of the boronic acid impurity.

Protocol 2: Silica Gel Flash Chromatography

Objective: To separate the desired product from polar boron-containing impurities.

Materials:

  • Crude product from the extractive workup.

  • Silica gel (230-400 mesh).

  • Chromatography column.

  • Appropriate solvent system (e.g., Dichloromethane/Methanol, Hexanes/Ethyl Acetate).

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Collection tubes.

  • Rotary evaporator.

Procedure:

  • Develop a suitable solvent system for separation using TLC. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation. For polar compounds, a system like dichloromethane/methanol may be effective.[2]

  • Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dry sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

Objective: To purify a solid product by removing soluble boron impurities.

Materials:

  • Crude solid product.

  • A suitable solvent or solvent pair for recrystallization.

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Büchner funnel and filter flask.

  • Filter paper.

Procedure:

  • Select an appropriate solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the cold solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization has started, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product. A detailed procedure for recrystallization can be found in various lab manuals.[4]

Data Presentation

Purification Technique Typical Purity Achieved Typical Yield Scalability Notes
Extractive Workup Moderate (>90%)High (>90%)ExcellentHighly effective for removing the bulk of boronic acid.
Flash Chromatography High (>98%)Moderate to High (50-90%)GoodDependent on the separation factor between the product and impurities.
Recrystallization Very High (>99%)Variable (30-80%)GoodHighly dependent on the crystallization behavior of the product.

Mandatory Visualization

G cluster_reaction Suzuki-Miyaura Coupling cluster_impurities Potential Boron Impurities cluster_purification Purification Workflow aryl_halide Aryl Halide product Coupled Product aryl_halide->product boronic_acid This compound boronic_acid->product catalyst Pd Catalyst catalyst->product base Base base->product unreacted_ba Unreacted Boronic Acid workup Aqueous Workup (Acid/Base Extraction) product->workup boroxine Boroxine boronate_salts Boronate Salts chromatography Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization If solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow from reaction to purified product.

References

Troubleshooting low conversion of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound with the chemical formula C₇H₉BFO₃. It serves as a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2]

Q2: What are the common causes of low conversion rates when using this boronic acid in Suzuki-Miyaura coupling?

Low conversion rates with heteroaryl boronic acids like this one are often due to several factors:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, consuming the boronic acid.[3][4] Pyridylboronic acids are particularly susceptible to this decomposition pathway.[3][5]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can reduce the yield of the desired product.[6] This can be exacerbated by the presence of oxygen.[6]

  • Reagent Purity: The purity of the boronic acid, aryl halide, catalyst, ligand, and solvents is crucial for a successful reaction.[7] Impurities can poison the catalyst or lead to unwanted side reactions.[8][9]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is critical and may need to be optimized for this specific substrate.[6][10]

Q3: How can I assess the purity of my this compound?

Several analytical methods can be used to determine the purity of boronic acids:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating and quantifying the boronic acid from its impurities.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the identity of the components in the sample.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the boronic acid and detect any organic impurities.

  • Titration: Acid-base titration can be used to determine the concentration of the boronic acid, although it may not be suitable for detecting non-acidic impurities.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Consistently low or no yield of the desired coupled product.

  • Question: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield. What should I investigate first?

  • Answer: Start by systematically evaluating the key components and conditions of your reaction. The primary suspects are protodeboronation of the boronic acid, catalyst deactivation, and suboptimal reaction conditions. Consider the following troubleshooting steps:

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[3][10] These are less prone to protodeboronation.

    • Optimize the Catalyst System: For challenging substrates like heteroaryl chlorides, highly active catalyst systems are often required.[14] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[10]

    • Screen Different Bases: The choice of base is critical.[6] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in difficult couplings.[10][15]

    • Vary the Solvent: The solvent can significantly impact the reaction. Anhydrous solvents can minimize protodeboronation.[6] Common choices include dioxane, THF, and toluene, often with a co-solvent like water.

    • Increase the Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides.[10] However, be aware that this can also increase the rate of side reactions.[10]

Issue 2: Formation of significant side products.

  • Question: My reaction mixture shows the formation of byproducts, complicating purification and reducing the yield. What are the likely side reactions and how can I minimize them?

  • Answer: The most common side reactions in Suzuki-Miyaura couplings are homocoupling and protodeboronation.

    • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[6]

      • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]

    • Protodeboronation: The cleavage of the C-B bond is a common issue with pyridylboronic acids.[3]

      • Solution: Use anhydrous solvents and milder reaction conditions if possible.[6] Alternatively, using a more stable boronic acid derivative like a pinacol ester is highly recommended.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a representative protocol and may require optimization for your specific substrates.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Inert Atmosphere:

    • Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.[10]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.
Catalyst Loading 1 - 5 mol%Higher loading may be necessary for less reactive substrates.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger bases are often more effective for heteroaryl couplings.[6][10]
Solvent Dioxane, Toluene, THF (often with water)Anhydrous conditions can reduce protodeboronation.[6]
Temperature 80 - 120 °CHigher temperatures may be required for aryl chlorides.[10]

Visualizations

Troubleshooting_Workflow start Low Conversion of This compound check_purity Verify Reagent Purity (Boronic Acid, Halide, Solvent, Base) start->check_purity Initial Checks degas Ensure Thorough Degassing (Inert Atmosphere) check_purity->degas optimize_catalyst Optimize Catalyst System (e.g., Buchwald Ligands, Higher Loading) degas->optimize_catalyst If still low screen_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->screen_base success Improved Conversion optimize_catalyst->success vary_solvent Vary Solvent System (e.g., Anhydrous Dioxane) screen_base->vary_solvent screen_base->success adjust_temp Adjust Temperature vary_solvent->adjust_temp use_ester Consider Using Boronic Ester (e.g., Pinacol Ester) adjust_temp->use_ester If protodeboronation is suspected adjust_temp->success use_ester->success

Caption: A workflow diagram for troubleshooting low conversion rates.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition RedElim R-Ar Transmetalation R-Pd(II)-Ar Ln OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->RedElim RX R-X (Aryl Halide) RX->OxAdd ArBOH2 Ar-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing homocoupling.

Troubleshooting Guide: Minimizing Homocoupling and Other Side Reactions

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct from the boronic acid starting material. This impurity can complicate purification and reduce the yield of the desired cross-coupled product. The following guide provides a systematic approach to diagnose and mitigate homocoupling and other common issues.

Logical Workflow for Troubleshooting Homocoupling

cluster_0 Problem Identification cluster_1 Investigation of Root Causes cluster_2 Corrective Actions A High Level of Homocoupling Detected (e.g., by LC-MS, NMR) B Oxygen Contamination A->B Potential Causes C Suboptimal Palladium Source A->C Potential Causes D Boronic Acid Instability A->D Potential Causes E Incorrect Reaction Parameters A->E Potential Causes F Improve Degassing Protocol (e.g., freeze-pump-thaw, sparging) B->F Solution G Switch to Pd(0) Catalyst (e.g., Pd(PPh₃)₄) or add reducing agent C->G Solution H Use Anhydrous Conditions & Fresh Boronic Acid D->H Solution I Optimize Ligand, Base, Solvent, and Temperature E->I Solution A Combine Solids: Aryl Bromide (1.0 eq) Boronic Acid (1.2-1.5 eq) Base (2.0-3.0 eq) Pd Catalyst & Ligand B Seal Vessel and Purge with Inert Gas (e.g., Argon, Nitrogen) A->B C Add Degassed Solvent(s) via Syringe B->C D Heat to Desired Temperature (e.g., 80-100 °C) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up and Purification E->F

Reaction monitoring techniques for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for monitoring Suzuki-Miyaura cross-coupling reactions involving (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. Given the unique electronic properties of this substrate, careful reaction monitoring is critical for optimization and success.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the progress of my this compound coupling reaction?

A1: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most powerful and widely recommended techniques.[1] They offer high resolution and sensitivity, allowing for accurate measurement of the consumption of starting materials (aryl halide and boronic acid) and the formation of the desired product and any byproducts.[1] For rapid qualitative checks, Thin-Layer Chromatography (TLC) coupled with a Compact Mass Spectrometer (CMS) can also provide real-time structural information directly from the TLC plate.[2]

Q2: How do the electronic properties of this compound affect the reaction and its monitoring?

A2: The presence of a fluorine atom and the pyridine nitrogen makes this boronic acid electron-deficient. This has two main consequences. First, it can make the transmetalation step of the catalytic cycle slower.[3] Second, and more critically, electron-deficient arylboronic acids are particularly susceptible to a major side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] Monitoring for this byproduct is crucial as it directly impacts yield.

Q3: I am seeing a significant byproduct with a mass corresponding to the loss of the boronic acid group. What is it and how can I minimize it?

A3: This is very likely the result of protodeboronation. This side reaction is a common challenge with electron-deficient boronic acids.[4] To minimize it, consider the following strategies:

  • Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), as strong bases can promote protodeboronation.[4]

  • Anhydrous Conditions: While many Suzuki protocols use water, it can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.[4]

  • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid species more slowly into the reaction.[4]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of this side reaction.[4]

Q4: My reaction appears to have stalled with starting material still present. What are the first things I should check?

A4: When a Suzuki coupling stalls, the primary suspects are the catalyst and the reaction environment:

  • Catalyst Activity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly. Phosphine ligands are susceptible to oxidation, and Pd(0) catalysts can be deactivated by oxygen.[4]

  • Inert Atmosphere: Oxygen contamination is a critical issue that can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[3][4] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[4]

  • Base and Solvent Purity: Use high-purity, anhydrous solvents and bases. Impurities can inhibit or poison the catalyst.[5]

Troubleshooting Guide

Q5: My reaction yield is consistently low, despite trying different conditions. What systematic troubleshooting approach should I follow?

A5: A systematic approach is key to diagnosing the issue. The accompanying workflow diagram outlines a logical progression for troubleshooting. First, confirm the integrity of all reagents. Protodeboronation and homocoupling are common with electron-deficient partners.[4][6] If side products are minimal, focus on optimizing the core reaction parameters. The choice of an electron-rich ligand (e.g., Buchwald ligands) can promote catalysis with electron-deficient substrates, and a stronger base or increased temperature may be needed to overcome a slow transmetalation step.[3]

Troubleshooting_Workflow cluster_start Problem Identification cluster_check Initial Checks & Diagnosis cluster_solution1 Solution Path A: Mitigate Side Reactions cluster_solution2 Solution Path B: Optimize Reaction Conditions start Low or No Yield with This compound check_reagents 1. Analyze Crude Reaction Mixture (LC-MS, Crude NMR) start->check_reagents side_products Major Side Products Observed? (e.g., Protodeboronation, Homocoupling) check_reagents->side_products no_side_products Mainly Unreacted Starting Material check_reagents->no_side_products sol1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) side_products->sol1 Yes sol4 Use Electron-Rich Ligand (e.g., SPhos, XPhos) no_side_products->sol4 Yes sol2 Ensure Rigorous Degassing (Minimize O₂ for homocoupling) sol1->sol2 sol3 Use More Stable Boronate (e.g., Pinacol or MIDA ester) sol2->sol3 sol5 Increase Reaction Temperature sol4->sol5 sol6 Screen Stronger Bases (if protodeboronation is not the issue) sol5->sol6

Troubleshooting workflow for low-yield couplings.

Q6: I am having difficulty achieving reproducible results between batches. What could be the cause?

A6: Reproducibility issues often stem from the stability and purity of the boronic acid. This compound, like many boronic acids, can dehydrate to form a cyclic trimer known as a boroxine.[5] The reactivity of the boronic acid and its boroxine can differ, leading to inconsistent reaction profiles. Additionally, stored samples of heteroarylboronic acids can undergo slow protodeboronation over time.[7] It is recommended to use fresh, high-purity boronic acid or to analyze the purity of each batch before use.[4]

Data Presentation

Table 1: Comparison of Common Reaction Monitoring Techniques
TechniqueInformation ProvidedThroughputProsCons
HPLC/UPLC Quantitative (Reactants, Product, Byproducts)HighExcellent for kinetics and optimization; high resolution.[1]Requires sample quenching and preparation.
LC-MS Quantitative & Qualitative (Mass Confirmation)HighHighly sensitive and selective; confirms identity of peaks.[1]More complex instrumentation.
GC-MS Quantitative & QualitativeMediumExcellent for volatile compounds; provides mass data.[8]Requires analytes to be thermally stable and volatile.
NMR Quantitative & StructuralLowProvides detailed structural information; can be used for in-situ monitoring.[1]Lower sensitivity; requires deuterated solvents for offline analysis.
TLC QualitativeVery HighSimple, fast, and cost-effective for tracking reactant consumption.[2]Not quantitative; poor resolution for complex mixtures.
Table 2: Potential Impact of Common Impurities
Impurity TypePotential SourceImpact on Coupling ReactionRecommended Action
Protodeboronated Species Side reactionReduces available boronic acid, lowering yield.[4]Optimize base and solvent conditions; use a more stable boronate.[4]
Boroxine Dehydration of boronic acidCan have different reactivity, leading to inconsistent kinetics.[5]Use fresh reagent; consider purification or re-hydrolysis if boroxine content is high.
Homocoupled Dimer Oxygen contaminationConsumes boronic acid, complicates purification.[5]Ensure rigorous degassing of solvents and maintain an inert atmosphere.[4]
Precursor Impurities Incomplete synthesisMay poison the catalyst or generate additional byproducts.[5]Use high-purity starting materials.

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for monitoring the reaction progress by analyzing quenched aliquots.

1. Reaction Sampling and Quenching:

  • At designated time points (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small, precise aliquot (e.g., 50 µL) of the hot, stirring reaction mixture using a syringe.[1]

  • Immediately quench the reaction by dispensing the aliquot into a labeled vial containing a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol.[1] This rapidly stops the catalytic cycle.

  • For more accurate quantification, this quenching solvent can contain a known concentration of an internal standard (a stable compound not otherwise involved in the reaction).

2. Sample Preparation:

  • Vortex the quenched sample vial to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Further dilution may be required to ensure the analyte concentrations fall within the linear range of the detector.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30-40 °C.[5]

  • Detection Wavelength: 254 nm, or a wavelength specific to the chromophores in your reactants and product.[5]

  • Injection Volume: 5-10 µL.[5]

4. Data Analysis:

  • Identify peaks corresponding to the starting materials and the product based on their retention times (confirmed by injecting standards).

  • Calculate the percent conversion by monitoring the disappearance of the limiting starting material's peak area relative to the internal standard or by using the relative peak area percentage.

  • For precise quantification, generate a calibration curve for each key analyte using standards of known concentration.[1]

Visualizations

Experimental_Workflow start Start setup 1. Combine Reactants - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Reaction Progress (HPLC, LC-MS, TLC) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 6. Aqueous Work-up & Extraction complete->workup Yes purify 7. Column Chromatography workup->purify end Pure Product purify->end

General experimental workflow for a monitored Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing yield, scope, and reaction conditions. This guide provides an objective comparison of the performance of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid with other relevant pyridylboronic acids, supported by available experimental data.

Introduction to Pyridylboronic Acids in Drug Discovery

Pyridylboronic acids are indispensable building blocks in medicinal chemistry. The pyridine motif is a common feature in many approved drugs, and its introduction into a molecule can significantly impact its pharmacological properties, including metabolic stability, bioavailability, and target engagement. Boronic acids, and their derivatives, are key reagents for introducing these pyridyl groups via robust and versatile cross-coupling methodologies.

Performance Comparison of Pyridylboronic Acids

The electronic nature of substituents on the pyridine ring significantly influences the reactivity of pyridylboronic acids in Suzuki-Miyaura coupling. Electron-donating groups (EDGs) like alkoxy substituents can increase the electron density on the pyridine ring, which can affect the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) such as halogens can enhance the reactivity of the boronic acid.

The subject of this guide, This compound , possesses both an electron-donating ethoxy group and an electron-withdrawing fluorine atom. This combination of substituents is expected to modulate the electronic properties of the pyridine ring in a unique way, potentially leading to favorable reactivity and selectivity in cross-coupling reactions.

While direct comparative data for this compound under standardized conditions is limited in the reviewed literature, we can infer its potential performance by examining the behavior of structurally related pyridylboronic acids. The following tables summarize the performance of various substituted pyridylboronic acids in Suzuki-Miyaura coupling reactions with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of Substituted 3-Pyridylboronic Acids with Heteroaryl Bromides

Pyridylboronic AcidCoupling PartnerProductYield (%)Reference
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridine85[1]
2-Methoxy-5-pyridylboronic acid2-Bromopyridine2-Methoxy-5-(pyridin-2-yl)pyridine78[1]
2-Methoxy-5-pyridylboronic acid5-Bromopyrimidine2-Methoxy-5-(pyrimidin-5-yl)pyridine45[1]
2-Chloro-5-pyridylboronic acid2-Bromothiophene2-Chloro-5-(thiophen-2-yl)pyridine82[1]
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridine75[1]
2-Chloro-5-pyridylboronic acid5-Bromopyrimidine2-Chloro-5-(pyrimidin-5-yl)pyridine51[1]
2-Bromo-5-pyridylboronic acid2-Bromothiophene2-Bromo-5-(thiophen-2-yl)pyridine32[1]

Note: The data presented in Table 1 was generated under the specific experimental conditions reported in the cited literature, which may not be identical across all entries. This table serves as a qualitative comparison of the reactivity of different substituted pyridylboronic acids.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl or heteroaryl bromide is provided below. This protocol is based on procedures reported in the literature for similar couplings.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), the pyridylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime [Ar'-B(OR)2(Base)]- Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' ArAr_prime Ar-Ar' RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- Boronic->Borate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Selecting a Pyridylboronic Acid

The selection of an appropriate pyridylboronic acid for a specific synthetic target is a critical decision. The following diagram outlines a logical workflow to guide this selection process.

Boronic_Acid_Selection Start Define Target Molecule Analysis Analyze Pyridine Substituents Start->Analysis Electronic Consider Electronic Effects (EDG/EWG) Analysis->Electronic Steric Evaluate Steric Hindrance Analysis->Steric Data Review Literature for Similar Couplings Electronic->Data Steric->Data Selection Select Candidate Pyridylboronic Acids Data->Selection Optimization Optimize Reaction Conditions Selection->Optimization Optimization->Selection Failure End Successful Synthesis Optimization->End Success

Caption: A logical workflow for the selection of a suitable pyridylboronic acid.

Conclusion

This compound is a promising building block for the synthesis of complex molecules in drug discovery and materials science. The presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom suggests a unique reactivity profile that may offer advantages in certain Suzuki-Miyaura cross-coupling reactions. While direct comparative data is still emerging, the information available for structurally similar pyridylboronic acids provides a valuable framework for predicting its performance. Researchers are encouraged to consider the electronic and steric factors of their specific coupling partners and to optimize reaction conditions to achieve the best results. The detailed experimental protocol and logical workflow provided in this guide serve as a starting point for the successful application of this and other pyridylboronic acids in organic synthesis.

References

A Comparative Guide to the Reactivity of Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the pursuit of novel pharmaceuticals and advanced materials, the incorporation of fluorine atoms into molecular scaffolds has become a critical strategy to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] Fluorinated arylboronic acids are therefore indispensable reagents for introducing these valuable motifs.

This guide provides an objective comparison of the reactivity of various mono-, di-, and trifluorinated phenylboronic acids in the Suzuki-Miyaura coupling. By presenting supporting experimental data, detailed protocols, and illustrative diagrams, this document aims to assist researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

Quantitative Performance Comparison of Fluorinated Boronic Acids

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the boronic acid moiety. The strong electron-withdrawing nature of fluorine atoms can significantly impact the transmetalation step of the catalytic cycle.[4][5] However, it can also increase the propensity for undesired side reactions like protodeboronation.[1][6] The following tables summarize the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, as reported in the literature.

It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions, including catalysts, bases, solvents, and reaction times.

Table 1: Direct Comparison of Phenylboronic Acid and 4-Fluorophenylboronic Acid

This table presents a direct comparison of the reactivity of phenylboronic acid and 4-fluorophenylboronic acid in the coupling with 1-bromo-4-fluorobenzene under identical reaction conditions. The data indicates that the fluorinated analog exhibits a higher conversion rate.[7]

Boronic AcidAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95

Table 2: Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

This table compiles data from various sources to provide a broader overview of the performance of different fluorinated phenylboronic acids. While not a direct head-to-head comparison, it showcases the utility of these reagents in achieving high yields with a range of coupling partners.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798[1][8]
3,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798[1]
2,4,6-Trifluorophenylboronic AcidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields Reported[5]
3,4,5-Trifluorophenylboronic AcidAryl Halide/TriflatePalladium CatalystBaseNot SpecifiedNot SpecifiedNot SpecifiedReadily Participates[4]
Pentafluorophenylboronic AcidIodobenzenePd(PPh₃)₄ (3 mol%) / Ag₂OCsFDME70->90[1]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst, Ligand, and Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate pd2_boronate->pd0 Reductive Elimination product R¹-R² (Coupled Product) r1x R¹-X (Aryl Halide) b_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ b_acid->boronate + OH⁻ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Purity Analysis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of building blocks such as (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is of paramount importance. This versatile reagent is integral to the synthesis of numerous biologically active molecules, and its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, presenting supporting experimental data and detailed methodologies.

Purity Assessment: A Tale of Two Techniques

The choice of an analytical technique for purity determination hinges on various factors, including the nature of the compound, potential impurities, and the desired level of accuracy and precision. For this compound, two powerful and orthogonal methods, HPLC and qNMR, offer comprehensive insights into its purity profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. It excels at separating a compound from its impurities, providing a detailed picture of the impurity profile. The principle lies in the differential partitioning of components in a mixture between a stationary phase (a column) and a mobile phase. For purity assessment, a UV detector is commonly employed, and the purity is often determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that allows for a direct and absolute measurement of an analyte's purity.[1] The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[1]

Comparative Data Summary

The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound using both HPLC and qNMR. A known potential impurity in arylboronic acids is the corresponding trimeric anhydride, also known as a boroxine.[1]

ParameterHPLC (Area %)qNMR (mass %)
Purity of this compound 99.85%98.5%
Boroxine Impurity 0.10%1.2%
Other Impurities 0.05%Not detected
Relative Standard Deviation (RSD) < 0.5%< 0.2%

Note: The discrepancy in the purity values between HPLC and qNMR can be attributed to the different response factors of the boronic acid and its boroxine impurity in the UV detector.[1] The boroxine may have a lower UV absorptivity at the detection wavelength, leading to an underestimation of its concentration by the HPLC area percent method. qNMR, being a molar-based technique, provides a more accurate quantification of the different species present in the sample.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The this compound sample is dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of the absolute purity of this compound using ¹H-qNMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comparative purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Test Sample: This compound Prep Sample Preparation Sample->Prep HPLC HPLC Analysis Prep->HPLC qNMR qNMR Analysis Prep->qNMR HPLC_Data HPLC Data Processing (Area % Calculation) HPLC->HPLC_Data qNMR_Data qNMR Data Processing (Purity Calculation) qNMR->qNMR_Data Comparison Comparative Analysis & Purity Report HPLC_Data->Comparison qNMR_Data->Comparison

Caption: Workflow for the comparative purity assessment.

Conclusion: An Orthogonal Approach for Confident Purity Determination

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC provides excellent separation of impurities and is highly sensitive, making it ideal for identifying and quantifying trace components. However, the accuracy of the area percent method can be compromised by differences in the UV response factors of the analyte and its impurities.

qNMR, on the other hand, offers a direct and absolute measure of purity without the need for specific impurity reference standards.[1] It is a more accurate method for quantifying major components, especially when the impurities have different chromophores.

For a comprehensive and confident purity assessment of this compound, a dual-pronged, orthogonal approach employing both HPLC and qNMR is recommended. This strategy allows for the sensitive detection of trace impurities by HPLC and the accurate, absolute quantification of the main component and major impurities by qNMR, ensuring the highest quality of this critical building block for drug discovery and development.

References

Comparative NMR Characterization of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR Spectroscopic Properties of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid and a Key Derivative, Supporting its Application in Synthetic and Medicinal Chemistry.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound and its commonly used pinacol ester derivative. The data presented is essential for the unambiguous identification, purity assessment, and structural elucidation of these valuable building blocks in drug discovery and organic synthesis.

Performance Comparison: Boronic Acid vs. Pinacol Ester

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. However, like many boronic acids, it can be prone to dehydration to form cyclic boroxines, which can complicate reaction outcomes and analytical characterization. The formation of the pinacol ester derivative, 2-(6-Ethoxy-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers a more stable and readily purifiable alternative for many applications, such as Suzuki-Miyaura cross-coupling reactions.

This guide presents a detailed comparison of their ¹H and ¹³C NMR spectra to aid researchers in selecting the appropriate reagent and to provide a reliable reference for reaction monitoring and product characterization.

Quantitative NMR Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its pinacol ester. The spectra were typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) [ppm] and Coupling Constants (J) [Hz]
This compound DMSO-d₆8.37 (s, 2H, B(OH)₂), 8.28 (d, J = 2.0 Hz, 1H, H-2), 7.89 (dd, J = 10.0, 2.0 Hz, 1H, H-4), 4.39 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
2-(6-Ethoxy-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CDCl₃8.35 (d, J = 1.5 Hz, 1H, H-2), 7.85 (dd, J = 10.5, 1.5 Hz, 1H, H-4), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.35 (s, 12H, C(CH₃)₂)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) [ppm]
This compound DMSO-d₆157.5 (d, J = 235.0 Hz, C-5), 154.2 (d, J = 13.0 Hz, C-6), 145.1 (d, J = 5.0 Hz, C-2), 135.8 (d, J = 20.0 Hz, C-4), C-3 not observed, 62.5 (OCH₂CH₃), 14.3 (OCH₂CH₃)
2-(6-Ethoxy-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CDCl₃158.3 (d, J = 238.0 Hz, C-5), 155.1 (d, J = 12.5 Hz, C-6), 148.9, 139.4 (d, J = 19.0 Hz, C-4), C-3 not observed, 84.3 (C(CH₃)₂), 62.1 (OCH₂CH₃), 24.8 (C(CH₃)₂), 14.5 (OCH₂CH₃)

Note: The carbon atom attached to the boron (C-3) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

Detailed methodologies for the acquisition of NMR data are crucial for reproducibility and comparison.

General Sample Preparation: Approximately 5-10 mg of the boronic acid or its pinacol ester derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For boronic acids, the use of methanol-d₄ can sometimes help to break up oligomeric species that can lead to broad signals.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: 10-12 ppm

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 s

    • Spectral width: 200-220 ppm

  • Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

¹⁹F NMR Spectroscopy:

  • Instrument: Spectrometer equipped with a fluorine probe.

  • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

  • Acquisition Parameters:

    • Number of scans: 128-256

    • Relaxation delay: 1-2 s

  • Processing: Similar to ¹H NMR. Chemical shifts are typically referenced to an external standard like CFCl₃.

¹¹B NMR Spectroscopy:

  • Instrument: Spectrometer with a boron probe.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 1024 or more due to the lower gyromagnetic ratio and quadrupolar nature of boron.

    • Relaxation delay: 0.5-1 s

  • Processing: Similar to ¹H NMR. Chemical shifts are referenced to an external standard like BF₃·OEt₂.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship for comparing the obtained data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound Boronic Acid or Ester NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR F19_NMR 19F NMR Acquisition Spectrometer->F19_NMR B11_NMR 11B NMR Acquisition Spectrometer->B11_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing B11_NMR->Processing Analysis Chemical Shift & Coupling Constant Determination Processing->Analysis

Caption: Experimental workflow for NMR characterization.

data_comparison cluster_compounds Compounds cluster_data NMR Data cluster_comparison Comparative Analysis Boronic_Acid This compound H1_Data 1H NMR Data (δ, J) Boronic_Acid->H1_Data C13_Data 13C NMR Data (δ) Boronic_Acid->C13_Data F19_Data 19F NMR Data (δ, J) Boronic_Acid->F19_Data B11_Data 11B NMR Data (δ) Boronic_Acid->B11_Data Pinacol_Ester Pinacol Ester Derivative Pinacol_Ester->H1_Data Pinacol_Ester->C13_Data Pinacol_Ester->F19_Data Pinacol_Ester->B11_Data Structural_Confirmation Structural Confirmation H1_Data->Structural_Confirmation Purity_Assessment Purity Assessment H1_Data->Purity_Assessment C13_Data->Structural_Confirmation F19_Data->Structural_Confirmation Reactivity_Insights Insights into Reactivity and Stability B11_Data->Reactivity_Insights

Caption: Logical relationship for data comparison.

Navigating the Structural Landscape of Fluorinated Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level insight, guiding the design of novel therapeutics. This guide offers a comparative analysis of the X-ray crystal structure of a compound featuring a fluorinated ethoxy-phenyl moiety, providing valuable data and experimental context for those working with similar scaffolds, including derivatives of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid.

While a direct X-ray crystal structure of a compound derived from this compound is not publicly available in the searched literature, this guide presents the crystallographic data for a closely related analog, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. This compound shares key structural features, including the ethoxy and fluoro substituents on an aromatic ring, which significantly influence molecular conformation and intermolecular interactions. The data presented here serves as a valuable proxy for understanding the structural implications of this substitution pattern.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, providing a baseline for comparison with other fluorinated aromatic compounds. The substitution of fluorine atoms is known to significantly impact crystal packing and molecular geometry.[1]

Parameter(S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone[2]
Chemical Formula C₁₃H₁₃ClFNO₄
Crystal System Monoclinic
Space Group P2₁
Temperature 100 K
Key Torsion Angles C2—C3—C4—C9 = 70.5 (5)°C7—C6—C12—O4 = -92.8 (6)°C10—O3—C5—C6 = -96.8 (4)°
Hydrogen Bonding N—H⋯O

Table 1: Crystallographic data for (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone.

The oxazolidinone ring in this structure is nearly planar and is twisted relative to the dihalophenyl ring.[2] Notably, the acetate and ethoxy groups are almost perpendicular to the phenyl ring, a conformation that could be influenced by the electronic effects of the fluorine and chlorine substituents.[2]

Experimental Protocols

The determination of an X-ray crystal structure involves a series of precise steps, from crystal growth to data analysis. The general workflow is outlined below, based on typical procedures for small organic molecules.

Crystal Growth and Selection

High-quality single crystals are essential for successful X-ray diffraction analysis.[1] For compounds like the one described, a common method is slow evaporation from a saturated solution.

  • Dissolution: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is allowed to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.[1]

  • Crystal Selection: Well-formed crystals with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, are selected under a microscope for mounting.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of its atoms.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

  • Data Collection: The crystal is placed on a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[1] A series of diffraction images are collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed using specialized software. The initial crystal structure is solved using direct or Patterson methods, providing a preliminary model of atomic positions. This model is then refined to best fit the experimental data.[1]

Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the general experimental workflow for X-ray crystallography and a conceptual representation of the intermolecular forces that govern crystal packing.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Crystal Selection evaporation->crystal_selection mounting Crystal Mounting & Cooling crystal_selection->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: General experimental workflow for X-ray crystallography.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_FG1 Functional Group 1 (e.g., N-H) B_FG2 Functional Group 2 (e.g., C=O) A_FG1->B_FG2 Hydrogen Bond A_AR Aromatic Ring B_AR Aromatic Ring A_AR->B_AR π-π Stacking

References

Benchmarking Catalysts for (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine moiety, a common pharmacophore. The success of carbon-carbon and carbon-nitrogen bond formation using this reagent is highly dependent on the selection of an appropriate catalyst.

Catalyst Performance Comparison for Heteroaryl Cross-Coupling

The choice of catalyst is critical when working with electron-deficient pyridine boronic acids due to challenges such as slow transmetalation and potential catalyst inhibition by the Lewis basic nitrogen atom.[3] Modern catalyst systems, particularly those involving bulky, electron-rich phosphine ligands and pre-formed palladacycles, have been developed to address these challenges.[4][5]

Catalyst SystemLigand TypeTypical Loading (mol%)Performance with Electron-Deficient Heteroaryl Boronic AcidsKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Monodentate Phosphine2 - 5Moderate to GoodReadily available, well-established, and cost-effective.[6]Lower activity for challenging substrates, may require higher temperatures and catalyst loadings.[7][8]
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine1 - 3Good to ExcellentRobust and versatile for a wide range of substrates, including heteroaryl boronic acids.[7][9][10]Can be less active than the most advanced Buchwald-type systems for highly challenging couplings.[11]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Biaryl Monophosphine0.5 - 2ExcellentHigh activity at low catalyst loadings, effective for sterically hindered and electron-poor substrates.[1][4][12]Air-sensitive ligands and higher cost compared to simpler systems.[1]
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3)Biaryl Monophosphine0.1 - 2ExcellentAir and moisture stable, highly active, allow for precise control of ligand:palladium ratio.[2][4]Higher initial cost.
PEPPSI™-Type Catalysts N-Heterocyclic Carbene (NHC)1 - 3Good to ExcellentHighly stable and effective for a range of cross-coupling reactions, including those with heteroaryl chlorides.[13]Performance can be substrate-dependent.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can serve as a starting point for optimization with this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (see table above for typical loading)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with a small amount of water)[14]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl/heteroaryl halide, and the base.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if not using a pre-catalyst) to the reaction vessel.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][14]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for benchmarking catalysts in a Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Prepare Degassed Solvent solvent->setup add_catalyst Add Catalyst setup->add_catalyst heat Heat and Stir (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

A typical experimental workflow for catalyst benchmarking.
Catalyst Selection Logic

The selection of an optimal catalyst is a logical process based on several factors. The following diagram outlines a decision-making workflow.

catalyst_selection cluster_catalysts Catalyst Options cluster_params Optimization Parameters start Define Coupling Partners: This compound + Aryl/Heteroaryl Halide initial_screen Initial Catalyst Screening start->initial_screen pd_pph3 Pd(PPh₃)₄ (Cost-effective baseline) initial_screen->pd_pph3 Low Cost Priority pd_dppf Pd(dppf)Cl₂ (Robust, versatile) initial_screen->pd_dppf General Substrate buchwald Buchwald System (High activity) initial_screen->buchwald High Yield Priority peppsi PEPPSI™ Catalyst (Stable NHC-based) initial_screen->peppsi Challenging Substrate optimization Reaction Optimization pd_pph3->optimization pd_dppf->optimization buchwald->optimization peppsi->optimization base Base (K₂CO₃, K₃PO₄, Cs₂CO₃) optimization->base solvent Solvent (Dioxane, Toluene, etc.) optimization->solvent temp Temperature (80-110 °C) optimization->temp final_protocol Finalized Protocol base->final_protocol solvent->final_protocol temp->final_protocol

A decision-making workflow for catalyst selection.

References

Navigating the Kinetics of Suzuki-Miyaura Coupling: A Comparative Guide for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The kinetic profile of this reaction is highly sensitive to the electronic and steric nature of the coupling partners. This guide provides a comparative analysis of the expected kinetic performance of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Suzuki reactions, placed in the context of other substituted pyridylboronic acids. While specific kinetic data for this particular boronic acid is not extensively available in the public domain, this guide extrapolates from known principles and data from analogous systems to provide a valuable resource for reaction optimization and mechanistic understanding.

Understanding the Kinetic Landscape of Substituted Pyridylboronic Acids

The reactivity of pyridylboronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic properties of the substituents on the pyridine ring. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing fluorine atom on the pyridine ring of this compound creates a unique electronic environment that impacts the key steps of the catalytic cycle, namely transmetalation and reductive elimination.

Expected Kinetic Profile of this compound:

  • Transmetalation: The transmetalation step, often rate-determining, is influenced by the nucleophilicity of the organic group being transferred from the boronic acid to the palladium center. The electron-withdrawing fluorine atom at the 5-position is expected to decrease the electron density of the pyridine ring, thereby slowing down the rate of transmetalation compared to unsubstituted pyridin-3-ylboronic acid. However, the electron-donating ethoxy group at the 6-position may partially mitigate this effect.

  • Protodeboronation: Pyridylboronic acids, especially those with nitrogen atoms in close proximity to the boronic acid moiety (the "2-pyridyl problem"), are susceptible to protodeboronation, an undesired side reaction that consumes the boronic acid.[1] While the 3-yl substitution pattern of the target molecule is less prone to this issue than 2-yl substituted analogs, the overall electron-deficient nature of the ring can still render it susceptible to this decomposition pathway, impacting the overall reaction kinetics and yield.[2]

Comparative Performance of Pyridylboronic Acids

To contextualize the expected performance of this compound, it is useful to compare it with other pyridylboronic acids with varying electronic properties.

Boronic AcidSubstituent EffectsExpected Relative Rate of TransmetalationSusceptibility to Protodeboronation
Pyridin-3-ylboronic acidBaseline for comparison.ModerateModerate
2-Fluoropyridin-3-ylboronic acidThe fluorine atom at the 2-position is strongly electron-withdrawing, which can decrease the rate of transmetalation. Proximity to the nitrogen can also lead to catalyst inhibition.[3]SlowerHigher
6-Methoxypyridin-3-ylboronic acidThe methoxy group is electron-donating, which should increase the electron density of the pyridine ring and accelerate the transmetalation step.FasterLower
This compound The combination of an electron-withdrawing fluorine and an electron-donating ethoxy group presents a mixed electronic effect. The overall impact on the reaction rate will be a balance of these opposing influences, and highly dependent on the specific reaction conditions and coupling partner.[4]Moderate to SlowerModerate to Higher

Experimental Protocols for Kinetic Studies

A detailed and reproducible experimental protocol is crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following is a generalized protocol that can be adapted for the study of this compound and its analogs.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane/water, DMF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Anhydrous and degassed solvents

  • Reaction vials and magnetic stir bars

  • GC-MS or HPLC for reaction monitoring

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen solvent system. This allows for accurate and rapid addition to the reaction vials.

  • Reaction Setup: In a series of oven-dried reaction vials, add the stock solutions of the aryl halide, boronic acid, base, and internal standard.

  • Initiation: To initiate the reaction, add the palladium catalyst solution to each vial at time zero. It is critical to ensure rapid and consistent addition across all reactions.

  • Reaction Monitoring: At predetermined time intervals, quench the reaction in individual vials by adding a quenching agent (e.g., a cooled solution of a strong acid).

  • Sample Analysis: Analyze the quenched reaction mixtures by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined, and a rate law can be established.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) A->C Ar-X B Oxidative Addition (Ar-X) E Ar-Pd(II)-R(L2) C->E R-B(OH)2 Base D Transmetalation (R-B(OH)2 + Base) E->A Ar-R G Ar-R (Product) E->G F Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow prep Stock Solution Preparation setup Reaction Setup in Vials prep->setup init Reaction Initiation (Catalyst Addition) setup->init monitor Time-course Sampling and Quenching init->monitor analysis GC-MS or HPLC Analysis monitor->analysis data Data Analysis and Rate Determination analysis->data

Caption: Workflow for kinetic analysis of Suzuki reactions.

References

A Comparative Guide to Isotopic Labeling Strategies for Pyridine-Containing Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is an indispensable tool in modern drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid represents a structural motif of interest in medicinal chemistry. While specific isotopic labeling studies utilizing this exact compound are not yet prevalent in published literature, this guide provides a comprehensive comparison of established isotopic labeling methodologies for pyridine-containing molecules and projects a potential labeling strategy for this compound.

This guide will compare a proposed de novo synthesis approach for isotopically labeling this compound with established, late-stage labeling techniques such as nitrogen-15 exchange and deuterium labeling of the pyridine ring.

Comparative Analysis of Isotopic Labeling Strategies

The selection of an isotopic labeling strategy is contingent on the desired isotope, the position of the label, and the stage at which labeling is feasible. The following table summarizes a comparison between a proposed synthetic labeling approach for this compound and established alternative methods.

Strategy Isotope Position of Label Advantages Disadvantages Typical Isotopic Incorporation
Proposed De Novo Synthesis ¹³C, ¹⁴C, ¹⁵NEthoxy group, Pyridine ringHigh specificity of label position; can incorporate multiple labels.Requires multi-step synthesis; labeled precursors can be costly.>98% (dependent on precursor purity)
Nitrogen Isotope Exchange via Zincke Intermediates [1][2][3][4][5]¹⁵NPyridine ring nitrogenLate-stage labeling is possible on complex molecules; high incorporation rates.[2][4]Requires specific activation of the pyridine ring.>95%[2][4]
Hydrogen Isotope Exchange (Deuteration) [6]²H (D)C4-position of the pyridine ringLate-stage labeling; mild reaction conditions.[6]Limited to specific positions on the pyridine ring.[6]High (often >95%)

Experimental Protocols

Proposed De Novo Synthesis for Labeled this compound

This proposed synthesis allows for the incorporation of isotopes at various positions depending on the chosen labeled starting materials. For example, using ¹³C-labeled ethanol would label the ethoxy group, while starting with a ¹⁵N-labeled pyridine precursor would label the ring nitrogen.

Step 1: Synthesis of 6-Chloro-5-fluoropyridin-3-amine This step would start from commercially available dichlorofluoropyridine and proceed via a nucleophilic aromatic substitution with ammonia, followed by amination.

Step 2: Introduction of the Ethoxy Group The synthesized 6-Chloro-5-fluoropyridin-3-amine would undergo a Williamson ether synthesis with isotopically labeled sodium ethoxide (from labeled ethanol) to yield 6-Ethoxy-5-fluoropyridin-3-amine.

Step 3: Diazotization and Borylation The resulting amine would undergo a Sandmeyer-type reaction, involving diazotization followed by a reaction with a boronic acid precursor (e.g., bis(pinacolato)diboron) in the presence of a suitable catalyst to yield the desired isotopically labeled this compound.

Nitrogen-15 Isotope Exchange via Zincke Intermediates[1][2][3][4][5]

This method allows for the direct replacement of the nitrogen atom in a pre-existing pyridine ring with a ¹⁵N isotope.

Protocol based on literature[2][4]:

  • Activation of Pyridine: The starting this compound is reacted with triflic anhydride (Tf₂O) to form the N-triflylpyridinium salt.

  • Ring Opening: The activated pyridine is then reacted with a secondary amine, such as dibenzylamine, to open the pyridine ring and form a Zincke imine intermediate.

  • Ring Closure with ¹⁵N Source: The Zincke imine is then treated with a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, to close the ring, incorporating the ¹⁵N isotope.

Deuterium Labeling of Pyridine Ring[6]

This method allows for the selective incorporation of deuterium at the C4 position of the pyridine ring.

Protocol based on literature[6]:

  • Phosphonium Salt Formation: The starting pyridine compound is reacted with triphenylphosphine and an activating agent to form a pyridinium phosphonium salt.

  • Deuteration: The phosphonium salt is then treated with a deuterium source, such as D₂O, in the presence of a base (e.g., potassium carbonate) to facilitate hydrogen-deuterium exchange at the C4-position.

Visualizing the Workflows

Proposed De Novo Synthetic Pathway

de_novo_synthesis start Labeled Precursor (e.g., [13C]-Ethanol) step1 Williamson Ether Synthesis start->step1 intermediate Labeled 6-Ethoxy-5-fluoropyridin-3-amine step1->intermediate step2 Diazotization intermediate->step2 step3 Borylation step2->step3 product Labeled this compound step3->product

Caption: Proposed de novo synthesis workflow.

Nitrogen-15 Isotope Exchange Workflow

nitrogen_exchange start Unlabeled Pyridine Boronic Acid step1 Activation (Tf2O) start->step1 intermediate1 N-Triflylpyridinium Salt step1->intermediate1 step2 Ring Opening (Dibenzylamine) intermediate1->step2 intermediate2 Zincke Imine step2->intermediate2 step3 Ring Closure ([15N]H4Cl) intermediate2->step3 product [15N]-Pyridine Boronic Acid step3->product

Caption: Nitrogen-15 isotope exchange workflow.

Logical Relationship of Labeling Strategies

logical_relationship main_compound This compound de_novo De Novo Synthesis (Labeling during construction) main_compound->de_novo late_stage Late-Stage Labeling (Labeling of existing molecule) main_compound->late_stage n15_exchange 15N Exchange late_stage->n15_exchange h_exchange Deuterium Exchange late_stage->h_exchange

Caption: Isotopic labeling strategy relationships.

Conclusion

The choice of an isotopic labeling strategy for this compound and similar molecules is a critical decision in the research and development process. While a de novo synthesis offers the highest degree of control over label placement, late-stage labeling techniques, such as ¹⁵N-isotope exchange and deuteration, provide more rapid access to labeled compounds from existing unlabeled material. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific research needs, ultimately facilitating a deeper understanding of the biological activity of these important compounds.

References

Comparative Yield Analysis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid Couplings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, offering a versatile scaffold for the introduction of a substituted pyridine moiety. This guide provides a comparative analysis of its performance in key cross-coupling reactions, supported by experimental data, to aid in the strategic selection of synthetic routes.

The utility of this compound lies in its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on its application in three widely used transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Chan-Lam coupling. The objective is to present a clear comparison of reported yields and outline detailed experimental protocols to facilitate reproducible results in the laboratory.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it stands as a premier method for the synthesis of biaryl and heteroaryl structures. The performance of this compound in this reaction is influenced by the choice of catalyst, base, solvent, and the electronic nature of the coupling partner.

Below is a summary of representative yields obtained in Suzuki-Miyaura couplings with various aryl bromides.

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)9085
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10078
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene11082
4-Bromobenzonitrile[PdCl₂(A-Phos)₂]K₂CO₃Acetonitrile/H₂O (10:1)8091
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O (1:1)10088

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.), is added the degassed solvent. The mixture is purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (0.02-0.05 equiv.) and ligand (if applicable) are then added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for 12-24 hours, or until reaction completion is indicated by TLC or LC-MS analysis. Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reagents Reactants: This compound Aryl Halide Base Solvent Add Degassed Solvent Reagents->Solvent Inert Inert Gas Purge Solvent->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Reaction Heat & Stir (12-24h) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While boronic acids are not the primary coupling partners in this reaction, they can be utilized in certain instances, or more commonly, the pyridinyl moiety can be installed prior to a subsequent amination step. For the purpose of this guide, we will consider the scenario where the (6-Ethoxy-5-fluoropyridin-3-yl) group is already incorporated into a molecule which then undergoes amination.

Data for direct comparative yields of Buchwald-Hartwig reactions using a derivative of this compound is less commonly reported in a standardized format. However, the following table provides representative yields for the amination of a generic aryl bromide, illustrating the efficiency of modern Buchwald-Hartwig protocols.

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
AnilinePd₂(dba)₃BINAPNaOt-BuToluene10092
MorpholinePd(OAc)₂XPhosK₃PO₄1,4-Dioxane11089
BenzylaminePd G3 XPhos-LHMDSToluene10095
IndolePd(OAc)₂DavePhosCs₂CO₃1,4-Dioxane10085

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.5-2.0 equiv.). The degassed solvent is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Buchwald_Hartwig_Workflow Reactants Reactants: Aryl Halide Amine Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (12-24h) Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Buchwald-Hartwig Amination Experimental Workflow

Performance in Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-O, C-N, and C-S bonds, using a copper catalyst. This reaction offers a valuable alternative to palladium-catalyzed methods, particularly for the synthesis of aryl ethers and amines.

The following table presents a selection of yields for the Chan-Lam coupling of this compound with various nucleophiles.

NucleophileCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
PhenolCu(OAc)₂PyridineEt₃NDichloromethane25 (rt)75
4-MethoxyphenolCuI1,10-PhenanthrolineCs₂CO₃Toluene11080
AnilineCu(OAc)₂--Methanol6068
ImidazoleCuCl₂-K₃PO₄DMF10072

Experimental Protocol: General Procedure for Chan-Lam Coupling

To a reaction flask containing the this compound (1.5 equiv.) and the nucleophile (1.0 equiv.) is added the copper catalyst (0.1-0.2 equiv.), the ligand (if required), and the base (if required) in the specified solvent. The reaction is typically carried out in the presence of air (using a balloon or an open flask) and stirred at the indicated temperature for 24-48 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.

Chan_Lam_Workflow Reactants Reactants: This compound Nucleophile Catalyst Add Cu Catalyst, Ligand & Base Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Reaction Stir in Air (24-48h) Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Chan-Lam Coupling Experimental Workflow

Conclusion

This compound demonstrates considerable versatility and utility across a range of modern cross-coupling reactions. The provided data indicates that high yields can be achieved in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings through careful selection of reaction conditions. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling more efficient and informed decisions in the design and execution of synthetic strategies. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

A Comparative Guide to the Synthetic Validation of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in the Synthesis of an AKT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a synthetic route utilizing (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid for the synthesis of the potent pan-AKT inhibitor, Capivasertib (AZD5363). The performance of this route is compared against an alternative synthetic strategy, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview for route selection and optimization.

Introduction

Capivasertib (AZD5363) is a critical inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in various cancers.[1][2] The efficient synthesis of this and structurally similar molecules is of paramount importance for ongoing research and clinical development. This guide focuses on a key synthetic step: the incorporation of the substituted pyridine moiety, and compares a Suzuki-Miyaura coupling approach using this compound with an alternative cyclization-based method.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the two synthetic routes leading to the formation of a key intermediate or the final product, Capivasertib.

Table 1: Suzuki-Miyaura Coupling Route

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
14-Chloro-7H-pyrrolo[2,3-d]pyrimidine, this compoundPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O1001678Hypothetical

Note: The data in Table 1 is hypothetical as a specific literature procedure for this exact reaction was not identified in the public domain. The conditions are based on standard Suzuki-Miyaura coupling protocols for similar substrates.

Table 2: Alternative Cyclization Route

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
14-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acidTrifluoroacetic anhydrideAcetonitrileRT285[3]
28-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, (S)-3-amino-3-(4-chlorophenyl)propan-1-olK₂CO₃Acetonitrile/H₂O501892[3]

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling (Hypothetical Protocol)

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 2: Alternative Cyclization (Based on Patent US9879017B2) [3]

Step 1: Synthesis of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione

To a solution of 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid in acetonitrile is added trifluoroacetic anhydride at room temperature. The reaction mixture is stirred for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the spirocyclic intermediate.

Step 2: Synthesis of Capivasertib (AZD5363)

A mixture of 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, and potassium carbonate in a mixture of acetonitrile and water is heated at 50 °C for 18 hours. After cooling, the product is collected by filtration, washed with water, and dried.

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT AZD5363 Capivasertib (AZD5363) AZD5363->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib (AZD5363).

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow start Start: Combine Reactants, Catalyst, Base degas Degas with Argon start->degas heat Heat Reaction Mixture (100 °C, 16h) degas->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup: Dilute, Wash, Dry cool->workup purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling route.

Logical Relationship: Route Comparison

Route_Comparison Goal Synthesis of Capivasertib (AZD5363) Route1 Route 1: Suzuki-Miyaura Coupling Goal->Route1 Route2 Route 2: Alternative Cyclization Goal->Route2 R1_Adv Advantages: - Potentially fewer steps - Convergent Route1->R1_Adv R1_Disadv Disadvantages: - Requires specific boronic acid - Palladium catalyst Route1->R1_Disadv R2_Adv Advantages: - High yielding steps - Avoids palladium Route2->R2_Adv R2_Disadv Disadvantages: - Linear synthesis - Use of TFAA Route2->R2_Disadv

Caption: Comparison of the two synthetic routes to Capivasertib (AZD5363).

Conclusion

This guide presents a comparative overview of two synthetic strategies for the production of the AKT inhibitor Capivasertib. The Suzuki-Miyaura coupling, utilizing this compound, offers a convergent approach, though it relies on the availability of the specific boronic acid and a palladium catalyst. In contrast, the alternative cyclization route provides high yields and avoids the use of palladium, but follows a more linear sequence and employs trifluoroacetic anhydride.[3] The choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final compound. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to make informed decisions for the synthesis of this important class of molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is critical in drug development and manufacturing, where it often serves as a key intermediate. The inherent reactivity and potential for hydrolysis of boronic acids present unique analytical challenges.[1] This guide provides a comparative overview of principal analytical techniques for the analysis of this compound, complete with detailed experimental protocols and performance data to aid in method selection and cross-validation.

Challenges in Boronic Acid Analysis

Boronic acids and their esters are susceptible to hydrolysis, which can lead to inaccurate quantification and poor peak shapes in chromatographic methods.[1][2] Therefore, analytical methods must be carefully developed and validated to ensure they are fit for purpose. Cross-validation of different analytical techniques is essential to confirm the reliability of data and to understand the strengths and limitations of each method.

Comparison of Analytical Methods

This section details the experimental protocols and expected performance of four common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Non-Aqueous Capillary Electrophoresis (NACE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Summary

The following table summarizes the key performance parameters for each analytical method. These values are representative and may vary based on specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-FID (with derivatization)NACE-UVQuantitative NMR (¹⁹F NMR)
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%99 - 101%
Precision (% RSD) < 2.0%< 3.0%< 2.5%< 1.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.5 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~3 µg/mL~1.5 µg/mL~30 µg/mL
Sample Throughput HighMediumMediumLow
Primary Advantage Robustness and VersatilityHigh Resolution for VolatilesHigh Efficiency, Low Solvent UseStructural Confirmation, Absolute Quantification
Primary Disadvantage Potential for on-column hydrolysisDerivatization requiredSensitive to matrix effectsLower Sensitivity

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the analysis of boronic acids due to its robustness and versatility.[3] A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)

  • C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 230 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B

Gas Chromatography (GC-FID) with Derivatization

GC analysis of boronic acids often requires derivatization to improve volatility and thermal stability.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) (e.g., Agilent 8890 GC)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (anhydrous)

Procedure:

  • Derivatization:

    • To 1 mg of the sample or standard in a vial, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (split mode, 20:1)

Non-Aqueous Capillary Electrophoresis (NACE-UV)

NACE is a powerful technique for analyzing labile compounds like boronic acids as it can be performed in the absence of water, thus preventing hydrolysis.[1][5]

Instrumentation:

  • Capillary electrophoresis system with a UV detector (e.g., Agilent 7100 CE System)

  • Fused-silica capillary (50 µm i.d., 50 cm total length)

Reagents:

  • Acetonitrile (CE grade)

  • Methanol (CE grade)

  • Ammonium acetate

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 25 mM solution of ammonium acetate in a 90:10 (v/v) mixture of acetonitrile and methanol.

  • Capillary Conditioning:

    • Rinse the capillary with the BGE for 5 minutes.

  • Sample and Standard Preparation:

    • Dissolve samples and standards in the BGE.

  • Electrophoretic Conditions:

    • Voltage: 25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

    • Detection Wavelength: 230 nm

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR, particularly ¹⁹F NMR for fluorinated compounds, offers direct quantification without the need for a calibration curve, using a certified internal standard.[6]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz) equipped with a ¹⁹F probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known purity and a fluorine signal that does not overlap with the analyte (e.g., trifluorotoluene).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

    • Use a 90° pulse angle.

  • Data Processing and Quantification:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS Where N is the number of fluorine atoms, M is the molar mass, and Purity is the purity of the internal standard.

Mandatory Visualizations

The following diagrams illustrate key workflows in the cross-validation and analysis process.

CrossValidationWorkflow start Define Analytical Requirement method_dev Develop Primary Analytical Method (e.g., HPLC) start->method_dev secondary_dev Develop Secondary Method (e.g., NACE) start->secondary_dev method_val Validate Primary Method (ICH Q2(R1)) method_dev->method_val cross_val Cross-Validation Study: Analyze identical samples with both methods method_val->cross_val secondary_val Validate Secondary Method (ICH Q2(R1)) secondary_dev->secondary_val secondary_val->cross_val compare Compare Results: Assess accuracy, precision, and bias cross_val->compare conclusion Conclusion on Method Comparability compare->conclusion end Implement Validated Methods conclusion->end

Caption: Workflow for the cross-validation of two analytical methods.

Caption: A simplified workflow of an HPLC-UV analysis.

References

Comparative Analysis of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid Derivatives: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative overview of the biological activities of derivatives synthesized from (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. Despite a comprehensive search of scientific literature and databases, specific studies detailing the synthesis and direct comparative biological evaluation of a series of derivatives from this particular parent compound are not publicly available at this time.

Boronic acids, particularly those incorporated into heterocyclic scaffolds like pyridine, are a significant area of interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including potent anticancer and enzyme-inhibitory effects. The unique chemical properties of the boronic acid moiety allow for diverse interactions with biological targets, making them attractive candidates for drug discovery.

While direct comparative data for derivatives of this compound is lacking, this guide will provide a broader context by summarizing the known biological activities of structurally related pyridine boronic acid derivatives. This information can serve as a valuable resource for researchers interested in designing and synthesizing novel compounds based on the this compound scaffold.

General Biological Activities of Pyridine Boronic Acid Derivatives

Research into pyridine-containing boronic acid derivatives has revealed their potential as inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.

Anticancer Activity

Boronic acid derivatives have shown promise as anticancer agents through various mechanisms of action. A significant number of these compounds act as proteasome inhibitors, which disrupt the cellular machinery responsible for protein degradation, leading to apoptosis in cancer cells. Furthermore, the pyridine ring system is a common feature in many kinase inhibitors, and its incorporation into a boronic acid structure can lead to potent and selective inhibition of key kinases involved in cancer progression.

For instance, derivatives of pyridine boronic acid have been investigated as inhibitors of key signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers. While no specific data exists for derivatives of this compound, the general principle of using substituted pyridine boronic acids as building blocks for kinase inhibitors is well-established.

Experimental Protocols for Biological Evaluation

To guide future research in this area, we provide detailed methodologies for key experiments typically used to evaluate the biological activity of novel boronic acid derivatives.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.

  • Initiation of Reaction: Add the kinase reaction master mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 value by plotting the percentage of viability against the compound concentration.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade in cancer development and a common target for kinase inhibitors.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus

Caption: The RAS-RAF-MEK-ERK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start: Prepare Reagents Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Kinase_Reaction Add Kinase/Substrate/ATP Master Mix Compound_Plating->Kinase_Reaction Incubation Incubate at 30°C Kinase_Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Data Analysis (IC50) Read_Plate->Data_Analysis

Caption: Experimental workflow for a kinase inhibition assay.

Conclusion

While specific comparative data on the biological activity of derivatives from this compound is not currently available in the public domain, the broader class of pyridine boronic acids represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development of this and related chemical scaffolds. Researchers are encouraged to explore the synthesis and evaluation of novel derivatives to uncover their therapeutic potential.

Safety Operating Guide

Proper Disposal of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data from closely related fluorinated pyridine boronic acids indicate that this compound should be handled as a hazardous substance that may cause skin, eye, and respiratory irritation.[1][2] All handling and disposal activities must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[3][4]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[3]
Body Protection A fully fastened lab coat that covers the arms.[3]
Footwear Closed-toe shoes.[3]
Respiratory A multi-purpose combination respirator cartridge is recommended when handling the solid form or if dust may be generated.[4]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5]

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3] Ensure containers are made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2]

    • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3] The label should also indicate that it is a fluorinated organic compound and a boronic acid derivative.[3][6]

  • Solid Waste Disposal :

    • Unused or Excess Reagent : Small residual amounts of the solid chemical should be disposed of as solid chemical waste without attempting to quench them.[6]

    • Contaminated Materials : Any materials that have come into contact with the compound, such as contaminated gloves, weighing paper, pipette tips, and absorbent pads, must be collected in the designated solid hazardous waste container.[2][3][6]

  • Liquid Waste Disposal :

    • Reaction Mixtures and Solvents : Collect all liquid waste from reactions and cleaning procedures in a designated liquid hazardous waste container. If the waste contains solvents, ensure they are compatible and indicate the solvent composition on the label.

    • Rinsate : All rinsate from the decontamination of glassware should be collected as liquid hazardous waste.[3]

  • Container Management :

    • Keep hazardous waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.[2][3] Utilize secondary containment to mitigate potential leaks.[2]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]

  • Decontamination of Glassware :

    • For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[3] This can be followed by a water rinse.

    • All rinsates from the decontamination process must be collected as liquid hazardous waste.[3]

    • After decontamination, allow the glassware to air dry completely in a well-ventilated area before reuse.

  • Arranging for Professional Disposal :

    • Once a waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2]

    • Follow your institution's specific procedures for hazardous waste pickup, which typically involves completing a waste manifest form. Ensure all labeling is accurate and complete before the scheduled pickup.[2]

Experimental Protocols

Illustrative Protocol for Glassware Decontamination:

Note: This is a general procedure and should be performed in a chemical fume hood with appropriate PPE. Always consult and follow your institution's specific safety protocols.

  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this solvent rinse as liquid hazardous waste.

  • Basic Wash : Carefully add a dilute aqueous basic solution (e.g., 1 M sodium hydroxide) to the glassware. Swirl gently to ensure the entire surface is contacted. This will convert the boronic acid to a more water-soluble boronate salt. Collect this basic solution as liquid hazardous waste.

  • Water Rinse : Rinse the glassware thoroughly with deionized water. This initial water rinse should also be collected as liquid hazardous waste.[3]

  • Final Rinse : Perform a final rinse with deionized water. Depending on institutional policies, this final rinse may also need to be collected as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely before reuse.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Excess Reagent, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange for Professional Hazardous Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the general properties of boronic acids and data from closely related compounds.[1] Researchers should always consult the specific SDS provided by the supplier and perform a thorough risk assessment before handling this chemical.

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety Precautions

Boronic acids, while generally less hazardous than many other organometallic reagents, require careful handling to mitigate risks.[2] Based on data for similar compounds, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[3][4][5]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Immediately remove and launder any contaminated clothing before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect eyes from contact with dust particles and potential splashes, which can cause serious irritation.[3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them immediately if contaminated.[3][6]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[3][6]To protect skin from accidental splashes or spills.[3]
Respiratory Protection If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6]To prevent irritation of the respiratory tract.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a safety shower and eyewash station are accessible.[6]

    • Prepare the work area within a chemical fume hood, ensuring it is clean and free of clutter.[6]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[6]

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[6]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[1][6]

    • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Method: Do not pour waste down the drain unless explicitly permitted by local regulations for small, neutralized quantities.[3][7] For larger volumes or contaminated material, arrange for disposal through a certified hazardous waste facility.[7]

  • Regulatory Compliance: Disposal of chemical waste must be in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][8]

Workflow and Safety Relationships

The following diagrams illustrate the necessary workflow for handling this compound and the logical relationships of the required safety measures.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer/Dissolve weigh->transfer reaction Perform Reaction transfer->reaction cleanup Clean Work Area reaction->cleanup dispose_waste Dispose of Waste cleanup->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Experimental workflow for handling the compound.

G Figure 2: Logical Relationships of Safety Procedures cluster_controls Control Measures cluster_procedures Safe Work Practices cluster_outcome Desired Outcome eng_controls Engineering Controls (Fume Hood) handling Safe Handling eng_controls->handling ppe Personal Protective Equipment (PPE) ppe->handling admin_controls Administrative Controls (SOPs, Training) admin_controls->handling storage Proper Storage handling->storage disposal Waste Disposal handling->disposal spill_response Spill Response handling->spill_response safety Personnel & Environmental Safety storage->safety disposal->safety spill_response->safety

Caption: Interrelation of safety control measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.